(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Catalog No.
S544220
CAS No.
120788-07-0
M.F
C12H15NO5S3
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-ox...

CAS Number

120788-07-0

Product Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H15NO5S3

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

InChI Key

FLSUCZWOEMTFAQ-PRBGKLEPSA-N

SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

solubility

Soluble in DMSO

Synonyms

CP-70,429; CP 70,429; CP70,429; CP-70429; CP 70429; CP70429; Sulopenem.

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O

The exact mass of the compound Sulopenem is 349.0112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sulopenem mechanism of action penicillin-binding protein

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Chemical Profile

Sulopenem's mechanism and structure are fundamental to its application.

  • Mechanism of Action: Sulopenem is a beta-lactam antibiotic. Its mechanism of action involves the irreversible alkylation of the serine residues within the active sites of penicillin-binding proteins (PBPs) [1]. This action inhibits the PBP-mediated transpeptidation reaction, which is essential for the cross-linking and synthesis of peptidoglycan in the bacterial cell wall. The disruption of cell wall integrity ultimately leads to bacterial cell death [1].
  • Chemical Structure: Sulopenem (C₁₂H₁₅NO₅S₃) is a small molecule belonging to the thiopenem subclass [2] [3]. Its structure incorporates features of penicillins, cephalosporins, and carbapenems, which contributes to its stability and spectrum of activity [1]. Unlike most carbapenems, sulopenem has oral bioavailability through its prodrug, sulopenem etzadroxil [3] [4].

The following diagram illustrates the sequence of sulopenem's mechanism of action, from cellular entry to bacterial cell death.

G Start Sulopenem Administration A Enters bacterial cell via own membrane proteins Start->A B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inhibits PBP transpeptidase activity (cross-linking) B->C D Disrupts peptidoglycan synthesis C->D E Weakens bacterial cell wall D->E F Bacterial Cell Lysis and Death E->F

Sulopenem's bactericidal pathway from cellular entry to cell lysis.

Antimicrobial Activity Profile

Sulopenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with particular utility against resistant pathogens.

Activity Against Gram-negative Bacteria Sulopenem shows potent activity against Enterobacterales, a family of bacteria that commonly cause urinary tract infections (UTIs) [5]. The table below summarizes its in vitro activity against key Gram-negative pathogens.

Organism / Phenotype Sulopenem MIC₅₀/₉₀ (mg/L) Comparative Activity
Enterobacterales (Overall) 0.03/0.25 [5] Potent broad-spectrum activity [5].
E. coli (ESBL-producing) 0.03/0.06 [5] Nearly identical to ertapenem and meropenem [1].
K. pneumoniae (ESBL-producing) 0.06/0.12 [5] Nearly identical to ertapenem and meropenem [1].
P. aeruginosa Not active; exhibits high intrinsic resistance [4].
S. maltophilia Not active [4].

Activity Against Gram-positive Bacteria Sulopenem is also effective against several Gram-positive organisms, as shown in the following table.

Organism Comparative Activity
S. pneumoniae MIC₉₀ for penicillin-resistant strains was 0.5 µg/ml; similar to imipenem and meropenem [6].
MSSA Greater activity than meropenem and ertapenem [1].
E. faecalis Greater activity than meropenem and ertapenem [1].
MRSA Not active, due to altered PBPs [1].

Resistance Mechanisms

Bacterial resistance to sulopenem can arise through several established mechanisms [1]:

  • Production of Carbapenemases: Expression of enzymes that hydrolyze the beta-lactam ring, such as in carbapenemase-producing Enterobacterales and Stenotrophomonas maltophilia.
  • Alterations in Penicillin-Binding Proteins (PBPs): Modification of the drug target, as seen in methicillin-resistant Staphylococcus aureus (MRSA).
  • Reduced Permeability: Decreased expression of outer membrane porin proteins in some Klebsiella species, limiting the drug's entry into the cell.
  • Efflux Pumps: Active export of the antibiotic from the bacterial cell, for example, via the MexAB-OprM system in Pseudomonas aeruginosa.

Key Experimental Methodologies

The data on sulopenem's efficacy and mechanism are derived from standard microbiological and genetic techniques.

  • Minimum Inhibitory Concentration (MIC) Determination

    • Purpose: To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
    • Protocol (Agar Dilution): Two-fold serial dilutions of sulopenem are incorporated into molten agar, which is poured into plates. A standardized inoculum of bacteria (~10⁴ CFU/spot) is applied, and MICs are read after 16-20 hours of incubation [6].
    • Protocol (Broth Microdilution): Per Clinical and Laboratory Standards Institute (CLSI) guidelines, a frozen panel with two-fold antibiotic dilutions is thawed and inoculated with a standardized bacterial suspension. The MIC is read after incubation [5].
  • Time-Kill Kinetics Analysis

    • Purpose: To assess the rate and extent of the bactericidal activity of an antibiotic over time.
    • Protocol: Bacteria are exposed to sulopenem at concentrations like 1x and 2x MIC in a liquid medium. Samples are removed at predetermined intervals, serially diluted, and plated to quantify viable bacteria (CFU/mL). Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL [6] [1].
  • Genetic Analysis of Resistance

    • Purpose: To correlate resistance phenotypes with genotypic changes in target genes.
    • Protocol: Bacterial genomic DNA is extracted. The pbp1a, pbp2x, and pbp2b genes (encoding transpeptidase domains) and the murM gene are amplified via PCR and sequenced. The resulting sequences are aligned and analyzed for mutations associated with reduced antibiotic binding and higher MICs [6].

Sulopenem represents a significant advancement in addressing multidrug-resistant infections, particularly UTIs. Its dual IV/oral formulation and stability against many beta-lactamases make it a valuable option for antimicrobial stewardship programs.

References

Sulopenem in vitro spectrum of activity

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Susceptibility Profile

The tables below summarize sulopenem's in vitro activity against key bacterial pathogens from recent surveillance studies.

Table 1: Activity of Sulopenem Against Enterobacterales [1] [2]

Organism or Phenotype Number of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Inhibited at ≤1 mg/L
All Enterobacterales 1,647 0.03 0.25 99.2%
Escherichia coli 983 0.03 0.03 100.0%
Klebsiella spp. 347 0.03 0.12 98.8%
Enterobacter cloacae species complex 110 0.12 0.5 97.3%
Proteus mirabilis 91 0.25 0.25 100.0%
ESBL-phenotype *E. coli* Not Specified 0.03 0.06 Conserved Activity
ESBL-phenotype *K. pneumoniae* Not Specified 0.06 1 Conserved Activity
Ciprofloxacin-non-susceptible Not Specified 0.03–0.06 0.12–0.5 Conserved Activity

Table 2: Activity Against Anaerobes and Comparison with Other Carbapenems [1] [3]

Agent / Category Details Key Finding
Sulopenem vs. Anaerobes 559 isolates (Bacteroides, Clostridium, etc.) 98.9% inhibited at ≤4 mg/L; one of the most active agents tested, alongside meropenem.
Comparative Activity (Gram-negative) Versus Enterobacterales Generally less than ertapenem & meropenem, but greater than imipenem. Activity against ESBL-producing E. coli and K. pneumoniae is nearly identical to ertapenem and meropenem.
Comparative Activity (Gram-positive) Versus organisms like MSSA and Enterococci Greater than meropenem and ertapenem.

Experimental Protocols for In Vitro Characterization

The data in the tables above were generated using standardized reference methods. Further studies have employed more advanced techniques to characterize sulopenem's antimicrobial properties.

  • Broth Microdilution for Enterobacterales: Susceptibility testing for Enterobacterales was performed using the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method [1].
  • Agar Dilution for Anaerobes: Anaerobic isolates were tested using the CLSI reference agar dilution method [1].
  • Checkerboard Synergy Testing: This method assesses interactions between sulopenem and other antibiotics. Most combinations resulted in indifference, while synergy was observed with trimethoprim-sulfamethoxazole against some E. coli strains and with gentamicin against one K. pneumoniae strain. No antagonism was found [4] [5].
  • Time-Kill Kinetics Assays: These assays evaluate the bactericidal activity of an antibiotic over time. Sulopenem demonstrated bactericidal activity (≥99.9% reduction) in all tests after 24 hours at 8× the MIC, with most showing this effect within 8 hours [4] [5].
  • Post-Antibiotic Effect (PAE) and PAE-Sub-MIC Effect (PAE-SME): PAE measures the suppression of bacterial growth after brief antibiotic exposure. Sulopenem's PAE was short (0.0–0.7 hours). However, when bacteria were subsequently exposed to a sub-inhibitory concentration (0.5× MIC), the growth suppression was markedly longer (PAE-SME >4.8 hours) [4] [5].

Mechanism of Action and Bacterial Resistance

Sulopenem, like other beta-lactams, is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis [6] [3].

G Sulopenem Sulopenem PBPBinding Binds to Penicillin- Binding Proteins (PBPs) Sulopenem->PBPBinding CrosslinkInhibition Inhibits Peptidoglycan Cross-Linking PBPBinding->CrosslinkInhibition CellWallDefect Cell Wall Defect CrosslinkInhibition->CellWallDefect CellLysis Bacterial Cell Lysis CellWallDefect->CellLysis Resistance Resistance PorinChanges PorinChanges Resistance->PorinChanges  Altered Outer Membrane Porins EffluxPumps EffluxPumps Resistance->EffluxPumps  Efflux Pump Expression Carbapenemases Carbapenemases Resistance->Carbapenemases  Carbapenemase Production PorinChanges->PBPBinding EffluxPumps->Sulopenem Carbapenemases->Sulopenem

Sulopenem's mechanism of action and common resistance pathways. Resistance arises from porin changes in Klebsiella spp., efflux pumps in Pseudomonas aeruginosa, and carbapenemase production [3].

Pharmacological Profile and Clinical Development Context

  • Formulations: Sulopenem is developed as both an intravenous (IV) formulation and an oral prodrug, sulopenem etzadroxil [6] [3].
  • Pharmacokinetics: The oral prodrug is hydrolyzed by esterases to active sulopenem. Its bioavailability is significantly improved when administered with food and probenecid [6] [3].
  • Pharmacodynamics: Sulopenem exhibits time-dependent killing, with efficacy best correlated by the percentage of time that free drug concentrations exceed the MIC (%fT > MIC) [3].

Sulopenem etzadroxil (brand name: Orlynvah) received FDA approval in October 2024 for treating uncomplicated urinary tract infections in adult women with limited alternative options [6] [2].

References

What is sulopenem etzadroxil prodrug

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry and Mechanism of Action

Sulopenem etzadroxil is an ester prodrug of the active antibacterial moiety, sulopenem [1] [2]. After oral administration, intestinal esterases hydrolyze the prodrug, releasing sulopenem into the systemic circulation [1].

The bactericidal action of sulopenem results from inhibition of bacterial cell wall synthesis. Like other beta-lactams, it binds to Penicillin-Binding Proteins (PBPs), specifically alkylating serine residues and inhibiting peptidoglycan cross-linking [3] [2].

G A Sulopenem Etzadroxil (Oral Prodrug) B Hydrolysis by Intestinal Esterases A->B C Active Sulopenem in Systemic Circulation B->C D Binds to Penicillin- Binding Proteins (PBPs) C->D E Inhibition of Peptidoglycan Cross-linking D->E F Bacterial Cell Wall Synthesis Inhibited E->F G Bacterial Cell Death F->G

Diagram of the prodrug activation and mechanism of action of sulopenem etzadroxil.

Key Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters for the active sulopenem when the prodrug is administered as the combination product Orlynvah (sulopenem etzadroxil and probenecid) with a high-fat meal [3] [1].

Parameter Value for Sulopenem (Fed State) Value for Probenecid (Fed State)
Oral Bioavailability 64% Information Not Specificed
Time to Cmax (Tmax) 2 hours 2 hours
Apparent Volume of Distribution (Vd) 92.09 L 11.94 L
Protein Binding ~11% Information Not Specificed
Elimination Half-Life (t½) 1.28 hours 3.83 hours
Apparent Clearance (CL/F) 50.55 L/h Information Not Specificed

| Route of Elimination | Feces (44.3%, 26.9% unchanged) Urine (40.8%, 3.1% unchanged) | Information Not Specificed |

Impact of Food and Probenecid: Administration with a high-fat meal significantly increases the oral bioavailability of sulopenem from 40% (fasted) to 64% (fed) [3]. Probenecid inhibits the renal tubular secretion of sulopenem, thereby increasing its systemic exposure [1].

Renal Impairment: Systemic exposure of sulopenem increases with the degree of renal impairment. No dosage adjustment is needed for CrCL ≥15 mL/min, but use is not recommended in patients with CrCL <15 mL/min or on hemodialysis [3] [4].

In Vitro Pharmacokinetic-Pharmacodynamic (PK-PD) Data

The efficacy of sulopenem is best described by the percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration (%fT > MIC) [5].

G A PK-PD Index: %fT > MIC B Net Bacterial Stasis A->B C 1-log₁₀ CFU/mL Reduction A->C D 2-log₁₀ CFU/mL Reduction A->D E Median fT > MIC Target B->E C->E D->E F 40.9% E->F G 50.2% E->G H 62.6% E->H

Relationship between sulopenem PK-PD index and bactericidal effect targets.

These targets were established through dynamic in vitro infection models against Enterobacterales. The following experimental protocol details the methodology:

Objective: To characterize the pharmacokinetics-pharmacodynamics (PK-PD) of sulopenem and identify the index and target most predictive of efficacy against Enterobacterales [5].

Methodology:

  • In Vitro Model: A one-compartment dynamic in vitro infection model was used.
  • Bacterial Inoculum: Studies were conducted using a diverse panel of 10 Enterobacterales clinical isolates (including E. coli). The initial inoculum was 1 x 10^6 CFU/mL.
  • Drug Exposure: Bacteria were exposed to sulopenem concentrations mimicking human free-drug plasma profiles (10.7% protein binding, Tmax of 2 hr, t½ of 1.18 hr).
  • Study Designs:
    • Dose-Fractionation: One challenge isolate (sulopenem MIC = 0.125 mg/L) was exposed to five different total daily doses. Each daily dose was fractionated into regimens administered every 4, 8, or 12 hours.
    • Dose-Ranging: Ten isolates (sulopenem MICs 0.03 to 0.5 mg/L) were exposed to a range of sulopenem doses every 8 hours, simulating fT > MIC values from 0% to 98.8%.
  • Data Analysis: The relationship between the change in log10 CFU/mL from baseline at 24 hours and each PK-PD index (fAUC/MIC, fCmax/MIC, and fT > MIC) was analyzed using Hill-type models. The index with the highest coefficient of determination (r²) was considered the best predictor of efficacy [5].

Clinical Indications and Efficacy

Approved Indication: Treatment of uUTI caused by Escherichia coli, Klebsiella pneumoniae, or Proteus mirabilis in adult women with limited or no alternative oral antibacterial options [3] [4] [6].

Limitations of Use: Not indicated for complicated UTIs (cUTI) or complicated intra-abdominal infections (cIAI), either for primary treatment or as intravenous step-down therapy [1] [4].

Clinical Trial Evidence (REASSURE Trial): A Phase 3, double-blind study compared sulopenem etzadroxil/probenecid with amoxicillin/clavulanate in adult women with uUTI [1].

Patient Population & Endpoint Sulopenem Etzadroxil/Probenecid Amoxicillin/Clavulanate Treatment Difference

| Micro-MITT (Susceptible to Amox/Clav) Composite Response (Clinical + Micro) | 61.7% | 55.0% | 6.7% (95% CI: 0.3% to 13%) | | Micro-MITT (Non-susceptible to Amox/Clav) Composite Response (Clinical + Micro) | 52.4% | 68.0% | -15.6% (95% CI: -37.5% to 9.1%) |

Definitions:

  • Composite Response: Combined clinical cure (resolution of UTI symptoms with no new symptoms) and microbiologic eradication (reduction of uropathogen to <10^3 CFU/mL) at the Test-of-Cure visit (Day 12) [1].
  • Micro-MITT: Microbiological Modified Intention-to-Treat population, included patients with at least one baseline uropathogen (≥10^5 CFU/mL) who received at least one dose of the study drug [1].

Safety, Tolerability, and Key Precautions

Common Adverse Reactions (≥2%) [4] [6]:

  • Diarrhea (10%)
  • Nausea (4%)
  • Vulvovaginal mycotic infection (2%)
  • Headache (2%)
  • Vomiting (2%)

Serious Warnings and Precautions [4] [6]:

  • Hypersensitivity Reactions: Serious and occasionally fatal reactions, including anaphylaxis, have been reported with beta-lactams. Cross-reactivity is possible. Discontinue use if an allergic reaction occurs.
  • *Clostridioides difficile*-Associated Diarrhea (CDAD): Nearly all antibacterial agents can cause CDAD, which may range from mild diarrhea to fatal colitis.
  • Exacerbation of Gout: Probenecid may cause acute gouty attacks in patients with a history of gout.

Contraindications [4] [6]:

  • History of hypersensitivity to sulopenem etzadroxil, probenecid, or other beta-lactam drugs.
  • Patients with known blood dyscrasias.
  • Patients with known uric acid kidney stones.
  • Concomitant use with ketorolac is contraindicated; concomitant use with ketoprofen is not recommended.

Dosing and Administration

  • Recommended Dosage: One tablet (sulopenem etzadroxil 500 mg / probenecid 500 mg) orally twice daily for 5 days [4] [6].
  • Administration with Food: Should be administered with food to improve absorption [3] [4].
  • Renal Impairment: No dosage adjustment for CrCL ≥15 mL/min. Not recommended for CrCL <15 mL/min or patients on hemodialysis [4].

Sulopenem etzadroxil represents a targeted therapeutic option for a specific, challenging patient population. Its development highlights key strategies in antibiotic design, including prodrug technology and pharmacokinetic enhancement.

References

Comprehensive Pharmacokinetic Parameters of Sulopenem

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic data for sulopenem following oral administration of its prodrug, sulopenem etzadroxil, in combination with probenecid [1] [2].

Parameter Fasted State Fed State (High-Fat Meal) Notes
Oral Bioavailability 40% 64% Prodrug hydrolysis by intestinal esterases [1] [2]
Apparent Volume of Distribution (Vd) 134 L 92.09 L Fed state reduces Vd [1]
Time to Cmax (Tmax) 1 hour 2 hours For active sulopenem [1]
Elimination Half-Life (t1/2) 1.18 hours 1.28 hours [1]
Apparent Clearance (CL/F) 77.6 L/h 50.55 L/h Reduced clearance with food [2]
Protein Binding ~11% ~11% Minimally protein-bound [2]
Route of Elimination Feces (44.3%, 26.9% as unchanged drug); Urine (40.8%, 3.1% as unchanged drug) After a single radiolabeled dose [1] [2]

Key Experimental Methodologies in PK/PD

Understanding the foundational experiments that established the pharmacokinetic-pharmacodynamic (PK/PD) relationship for sulopenem is crucial for research and development.

Dynamic In Vitro Infection Model

This methodology was used to characterize the PK/PD of sulopenem against Enterobacterales and identify the efficacy index [3].

  • Model System: One-compartment in vitro infection model.
  • Bacterial Strains:
    • Dose-fractionation: A single challenge isolate (E. coli NCTC 13441, MIC = 0.125 mg/L).
    • Dose-ranging: Ten clinical Enterobacterales isolates with MIC values ranging from 0.03 to 0.5 mg/L.
  • Drug Exposure: Bacteria (1 x 10^6 CFU/mL) were exposed to sulopenem concentrations mimicking human free-drug plasma profiles (10.7% protein binding, Tmax = 2 hr, t1/2 = 1.18 hr).
  • Study Designs:
    • Dose-fractionation: Five total daily doses were fractionated into regimens every 4, 8, or 12 hours.
    • Dose-ranging: Isolates were exposed to a range of sulopenem doses every 8 hours.
  • Data Analysis: The relationship between the change in bacterial density (log10 CFU/mL) at 24 hours and the PK indices (fCmax/MIC, f%T>MIC, fAUC/MIC) was analyzed using Hill-type models to determine which index best predicts efficacy.

The experimental workflow for establishing sulopenem's PK/PD relationship is outlined below:

G Start Start: PK/PD Study Model In Vitro Infection Model Setup Start->Model Strain1 Dose-Fractionation: Single E. coli isolate Model->Strain1 Strain2 Dose-Ranging: 10 Enterobacterales isolates Model->Strain2 Exposure Mimic Human PK in the Model Strain1->Exposure Strain2->Exposure Measure Measure Bacterial Kill (Δlog10 CFU/mL at 24h) Exposure->Measure Analyze Hill-Type Model Fitting Measure->Analyze PKI Identify Dominant PK/PD Index (f%T>MIC) Analyze->PKI Target Define PK/PD Target for Efficacy PKI->Target

Clinical Drug Interaction with Probenecid

The fixed-dose combination with probenecid is a critical aspect of the oral formulation's design [1] [2].

  • Mechanism: Probenecid is a renal tubular transport inhibitor. It competitively inhibits the renal excretion of sulopenem by organic anion transporters, thereby increasing the systemic exposure (AUC) and half-life of sulopenem.
  • Impact: This deliberate drug-drug interaction allows for a twice-daily dosing regimen and helps achieve the necessary f%T>MIC for clinical efficacy.

Pharmacokinetic and Pharmacodynamic Relationships

The relationship between PK parameters and antibacterial effect is central to dosing strategy.

  • Primary PK/PD Index: For sulopenem, the f%T>MIC (the percentage of time that the free drug concentration exceeds the Minimum Inhibitory Concentration) is the index that best correlates with efficacy [3] [2].
  • Efficacy Targets: In vitro models established the following median f%T>MIC targets for sulopenem against Enterobacterales [3]:
    • Bacterial Stasis: 40.9%
    • 1-log10 CFU Reduction: 50.2%
    • 2-log10 CFU Reduction: 62.6%
  • Mechanism of Action: Like other beta-lactams, sulopenem is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), with the highest affinity for PBP2 [1] [2].

The following diagram illustrates the core PK/PD principles and the role of probenecid:

G PK Sulopenem PK Vd Large Vd ~134 L PK->Vd Probenecid Probenecid Co-administration Action Inhibits Renal Tubular Secretion Probenecid->Action Exposure ↑ Systemic Exposure ↑ Half-life Action->Exposure PD PD Effect: f%T>MIC Exposure->PD Binding Binds to PBPs (PBP2 > PBP1A > PBP1B) PD->Binding Effect Bactericidal Effect (Cell Wall Synthesis Inhibition) Binding->Effect

Critical Factors Influencing Sulopenem Pharmacokinetics

  • Food Effect: Administration with a high-fat meal significantly increases bioavailability and alters Vd and clearance; dosing with food is recommended [1] [2].
  • Renal Impairment: Sulopenem exposure increases with declining renal function [1]:
    • Mild (CrCl 60-89 mL/min): 2-fold AUC increase.
    • Moderate (CrCl 30-59 mL/min): 3-fold AUC increase.
    • Severe (CrCl 15-29 mL/min): 7.4-fold AUC increase.
    • Dose adjustment is necessary in patients with renal impairment.
  • Resistance Mechanisms: Resistance can arise from ESBLs (including carbapenemases), altered PBPs, efflux pumps, and porin loss [1].

References

Sulopenem renal clearance elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Renal Clearance and Excretion

Probenecid critically alters sulopenem's pharmacokinetics by inhibiting its renal secretion. The following diagram illustrates the journey of sulopenem in the body and the points where probenecid acts.

G OralDose Oral Dose: Sulopenem Etzadroxil & Probenecid GI Gastrointestinal Tract OralDose->GI Prodrug Sulopenem Etzadroxil (Prodrug) GI->Prodrug Active Sulopenem (Active Form) Prodrug->Active Hydrolyzed by Intestinal Esterases Blood Systemic Circulation Active->Blood Kidney Kidney Blood->Kidney OAT3 OAT3 Transporter Kidney->OAT3 Renal Tubular Secretion Feces Excretion in Feces Kidney->Feces Biliary Elimination Urine Excretion in Urine OAT3->Urine ProbenecidBlock Probenecid Inhibits ProbenecidBlock->OAT3

Sulopenem pharmacokinetics and probenecid inhibition of renal secretion.

  • Excretion Pathways: After a single radiolabeled dose of sulopenem etzadroxil, excretion of sulopenem was 44.3% in feces (26.9% as unchanged drug) and 40.8% in urine (only 3.1% as unchanged drug) [1]. The high fecal excretion and low percentage of unchanged drug in urine highlight the critical role of probenecid in blocking renal clearance.

  • Impact of Probenecid: Sulopenem is a substrate of the organic anion transporter 3 (OAT3) [2]. Probenecid, an OAT3 inhibitor, co-formulated with sulopenem etzadroxil, reduces the renal tubular secretion of sulopenem [1] [2]. This inhibition increases the systemic availability (AUC) of sulopenem, making the oral therapy effective [2].

Impact of Renal Impairment

Renal function significantly affects sulopenem pharmacokinetics, though no dosage adjustment is recommended for CrCl ≥15 mL/min [1] [2].

Renal Function (CrCl) Impact on Sulopenem AUC (vs. Normal)
Mild Impairment (60-89 mL/min) 2-fold increase [1]
Moderate Impairment (30-59 mL/min) 3-fold increase [1]
Severe Impairment (15-29 mL/min) 7.4-fold increase [1]

Administration is not recommended in patients with a CrCl <15 mL/min or on hemodialysis due to a lack of pharmacokinetic data [1] [3].

Key Experimental Data and Protocols

The pharmacokinetic data is primarily derived from human clinical trials following standardized protocols.

  • Data Source: Parameters like half-life and volume of distribution were determined in Phase 1 studies following single oral dose administration in both fasted and fed states [1]. Excretion data comes from studies using a single radiolabeled dose to track the drug's fate [1].

  • Dosing Regimen Validation: A hollow-fiber in vitro infection model simulated human drug concentration-time profiles in urine following a 500 mg twice-daily dose [4]. This study confirmed the regimen's efficacy in reducing bacterial burden and preventing resistance amplification over five days [4].

References

Sulopenem stability against dehydropeptidase-1

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for DHP-1 Stability

The core structural feature of sulopenem that confers stability against DHP-1 is the presence of a sulfur atom at the 1 position of the five-membered ring fused to the β-lactam ring. This classifies it as a thiopenem rather than a carbapenem [1] [2].

  • Comparison with Carbapenems: Most carbapenems have a carbon atom at the 1 position. To achieve stability against DHP-1, they typically require a specific side chain, such as a methyl group (e.g., in meropenem). The notable exception is imipenem, which lacks this protective side chain and must be administered with cilastatin, a dedicated DHP-1 inhibitor [2].
  • Sulopenem's Structure: Sulopenem's retained sulfur atom in its core structure means it "does not require a methyl group to resist DHP-1 degradation" [2]. Early studies confirmed that the active S-isomer of sulopenem demonstrated "increased stability against the renal enzyme dehydropeptidase-1" [3].

This inherent stability is a key advantage in drug design, potentially simplifying its formulation and use compared to older agents.

Comparative Stability of β-Lactam Antibiotics

The table below summarizes how sulopenem's DHP-1 stability compares to other relevant antibiotics.

Antibiotic Antibiotic Class Structural Feature at Position 1 Stability Against Renal DHP-1 Clinical Requirement
Sulopenem Penem (Thiopenem) Sulfur [2] Stable [3] [2] Does not require a DHP-1 inhibitor [3]
Imipenem Carbapenem Carbon [2] Unstable [4] Must be administered with cilastatin [2] [4]
Meropenem Carbapenem Carbon (with protective methyl group) [2] Stable [2] Does not require a DHP-1 inhibitor
Tebipenem Carbapenem Carbon (with protective methyl group) [2] Stable [2] Does not require a DHP-1 inhibitor

Experimental Assessment of DHP-1 Stability

Research on DHP-1 stability often involves specific biochemical and cell-based assays. While detailed protocols for sulopenem itself were not fully available in the search results, the established methods for imipenem provide a clear experimental framework.

  • In Vitro Metabolism Assay: This method directly assesses whether an antibiotic is a substrate for the DHP-1 enzyme.

    • Procedure: The antibiotic (e.g., imipenem) is incubated with a source of the DHP-1 enzyme, such as purified enzyme or human kidney cortex homogenate. The reaction is typically carried out in a suitable buffer like potassium phosphate buffer. The mixture is incubated at 37°C, and samples are taken at regular intervals [4].
    • Measurement: The concentration of the intact antibiotic remaining in the samples is quantified using analytical techniques like high-performance liquid chromatography (HPLC). A decrease in concentration over time indicates hydrolysis by DHP-1. The rate of degradation can be calculated and compared between antibiotics [4] [5].
    • Inhibition Test: To confirm the role of DHP-1, the experiment is repeated in the presence of a known DHP-1 inhibitor like cilastatin or JBP485. A significant reduction or halt in the degradation rate confirms DHP-1-mediated hydrolysis [4].
  • Cellular Cytotoxicity Assay: This method evaluates the functional consequence of DHP-1-mediated hydrolysis in a more physiologically relevant system.

    • Procedure: Human kidney proximal tubule cells (such as HK-2 cells) are exposed to the antibiotic. These cells express DHP-1 and organic anion transporters (OATs) involved in drug uptake [4].
    • Measurement: Cell viability is measured after incubation, often using assays that detect metabolic activity (e.g., MTT assay). A toxic antibiotic like imipenem will show significantly reduced cell viability due to intracellular accumulation and hydrolysis into toxic metabolites. Co-incubation with a DHP-1 inhibitor (e.g., cilastatin or JBP485) "markedly improved the cell survival rate" by preventing this metabolism [4].
    • Application to Stable Antibiotics: An antibiotic with inherent DHP-1 stability, like sulopenem, would be expected to show low cytotoxicity in this model without needing an inhibitor.

The following diagram illustrates the logical workflow for these key experiments:

G cluster_in_vitro In Vitro Metabolism Assay cluster_cellular Cellular Cytotoxicity Assay Start Start: Assess DHP-1 Stability InVitro Incubate antibiotic with DHP-1 enzyme Start->InVitro Cellular Expose kidney cells (HK-2 line) to antibiotic Start->Cellular MeasureDegradation Measure antibiotic degradation (e.g., via HPLC) InVitro->MeasureDegradation Interpretation Interpret Results: - Degradation/Viability loss indicates instability. - No change indicates stability. MeasureDegradation->Interpretation Quantifies hydrolysis MeasureViability Measure cell viability (e.g., MTT assay) Cellular->MeasureViability MeasureViability->Interpretation Measures toxic consequence

Clinical and Research Significance

Sulopenem's stability against DHP-1 is a critical feature that enhances its clinical profile and utility in drug development.

  • Simplified Formulation and Dosing: Unlike imipenem, sulopenem does not need to be co-formulated or co-administered with cilastatin. This simplifies its development for both intravenous and oral prodrug (sulopenem etzadroxil) formulations [3] [6].
  • Potential for Outpatient Therapy: The availability of an orally bioavailable penem that is stable against DHP-1 allows for effective step-down therapy. This can facilitate earlier hospital discharge and treat multidrug-resistant infections in an outpatient setting, aligning with antimicrobial stewardship goals [3] [7] [2].

References

Sulopenem intravenous dosing complicated UTI

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary and Outcomes

The key Phase 3 trial (SURE-2) evaluated IV sulopenem for cUTI, including acute pyelonephritis. While the regimen was well-tolerated, it did not meet the primary non-inferiority endpoint compared to the standard of care [1] [2].

The table below summarizes the trial design and key outcomes:

Trial Aspect SURE-2 (Phase 3) Details
ClinicalTrials.gov ID Not provided in search results; refer to original publication [1].
Study Objective Demonstrate non-inferiority of IV sulopenem → oral sulopenem vs. IV ertapenem → oral comparator [1].
Patient Population Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [1].
Intervention Regimen Test Arm: IV Sulopenem (1000 mg once daily) for ≥5 days, then oral sulopenem etzadroxil/probenecid (500 mg/500 mg twice daily) [1].
Comparator Regimen Control Arm: IV Ertapenem (1000 mg once daily) for ≥5 days, then oral ciprofloxacin (500 mg twice daily) or amoxicillin-clavulanate (875 mg/125 mg twice daily) based on pathogen susceptibility [1].
Primary Endpoint Overall success (combined clinical cure + microbiologic eradication) at Test-of-Cure (Day 21) in the microbiologic modified intent-to-treat (mMITT) population [1].
Key Efficacy Result Sulopenem: 67.8% vs. Comparator: 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1%). Non-inferiority was not demonstrated [1].
Safety Results Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator regimen [1] [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Data & Dosing Rationale

The dosing rationale for IV sulopenem is based on its time-dependent antibacterial activity, similar to other beta-lactams. The goal is to optimize the duration that free drug concentrations exceed the pathogen's Minimum Inhibitory Concentration (fT > MIC) [3] [2].

PK/PD Parameter Value / Target
Protein Binding ~11% (Highly unbound) [2]
Primary PK/PD Index fT > MIC (Percentage of time free drug concentration exceeds the MIC) [3]
Target for Bacteriostasis fT > MIC of 8.6% - 17% [2]
Target for 2-log10 Kill fT > MIC of 12% - 28% [2]
IV Dose 1000 mg administered once every 24 hours [1]
IV Infusion Duration Not specified in results; refer to trial protocol for details.
Switch to Oral Therapy After at least 5 days of IV therapy, if patient is clinically improving, can tolerate oral medication, and baseline pathogen is susceptible [1].

Mechanism of Action

Sulopenem is a thiopenem antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall synthesis. The following diagram illustrates its mechanism of action and the factors influencing its efficacy.

G Sulopenem Sulopenem (IV) PBPBinding Binds to Penicillin- Binding Proteins (PBPs) Sulopenem->PBPBinding CrosslinkInhibit Inhibits Peptidoglycan Cross-Linking PBPBinding->CrosslinkInhibit CellLysis Cell Lysis & Death CrosslinkInhibit->CellLysis Resistance Resistance Mechanisms PorinLoss Porin Loss Resistance->PorinLoss EffluxPumps Efflux Pumps Resistance->EffluxPumps BetaLactamases β-Lactamases (Some) Resistance->BetaLactamases AlteredPBPs Altered PBPs Resistance->AlteredPBPs PorinLoss->Sulopenem EffluxPumps->Sulopenem BetaLactamases->Sulopenem AlteredPBPs->PBPBinding

Experimental Protocols

For researchers, detailed methodologies from key studies are outlined below.

Dynamic In Vitro Infection Model for PK/PD Analysis [3]

This protocol characterizes the PK/PD of sulopenem against Enterobacterales.

  • Objective: To determine the PK/PD index (fT>MIC, fAUC/MIC, fCmax/MIC) that best correlates with sulopenem efficacy and define magnitude of the target required for bacterial stasis and killing [3].
  • Bacterial Strains: 10 Enterobacterales clinical isolates (including E. coli NCTC 13441) with sulopenem MICs ranging from 0.03 to 0.5 mg/L [3].
  • Model System: One-compartment in vitro infection model with a 24-hour duration [3].
  • Drug Exposure: Simulated human free-drug plasma concentration-time profiles following oral administration (T~max~ = 2 hr, t~1/2~ = 1.18 hr, protein binding = 10.7%) [3].
  • Dosing Regimens:
    • Dose-Fractionation: Multiple total daily doses, fractionated into regimens administered every 4, 8, or 12 hours.
    • Dose-Ranging: A range of doses administered every 8 hours to achieve specific fT>MIC targets.
  • Outcome Measurement: Change in log~10~ CFU/mL from baseline at 24 hours [3].
  • Data Analysis: Relationship between the change in bacterial density and each PK/PD index was fit using Hill-type models to determine the index that best describes the activity (highest r²) [3].
Phase 3 Clinical Trial (SURE-2) Key Protocol Elements [1]
  • Trial Design: Multicenter, randomized, double-blind, double-dummy, comparative Phase 3 trial.
  • Randomization: 1:1 randomization, stratified by type of infection (pyelonephritis vs. cUTI without pyelonephritis) [1].
  • Key Inclusion Criteria:
    • Aged ≥18 years.
    • Positive urine specimen for both nitrite and pyuria.
    • Signs/symptoms of cUTI or acute pyelonephritis (e.g., fever, chills, flank pain, dysuria, costovertebral tenderness) [1].
  • Key Exclusion Criteria:
    • Chronic indwelling catheters.
    • Complete obstruction, perinephric abscess, or need for surgical intervention.
    • Ileal loops or history of renal transplantation [1].
  • Efficacy Assessments:
    • Clinical Response: Based on resolution of signs/symptoms (cure, failure, indeterminate).
    • Microbiologic Response: Per-patient and per-pathogen eradication (favourable, unfavourable, indeterminate) from quantitative urine cultures [1].
  • Primary Endpoint Analysis: Overall success in the mMITT population at the Test-of-Cure visit (Day 21) [1].

Research Application Notes

  • Strategic Use in cUTI: The IV-to-oral sulopenem regimen offers a potential treatment pathway for cUTIs caused by multidrug-resistant (MDR) pathogens, particularly ESBL-producing and fluoroquinolone-non-susceptible Enterobacterales [1] [2]. Its development highlights the value of oral step-down options for early hospital discharge.
  • Interpreting Clinical Data: Failure to achieve non-inferiority in the SURE-2 trial was partly attributed to a higher rate of asymptomatic bacteriuria in the sulopenem arm compared to the ciprofloxacin step-down group. This underscores the challenge of using microbiologic endpoints and the potent activity of fluoroquinolones in this context [1].
  • Stewardship & Future Directions: Given its specialized spectrum, sulopenem should be reserved for confirmed or suspected infections caused by MDR gram-negative organisms where limited oral options exist. Future research should focus on optimizing patient selection and understanding its role within antimicrobial stewardship programs [2].

References

Sulopenem probenecid coadministration food effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulopenem Etzadroxil/Probenecid

Sulopenem etzadroxil/probenecid (marketed as Orlynvah) is a novel oral antibacterial combination therapy recently approved for treating uncomplicated urinary tract infections (uUTIs) in adult women with limited alternative treatment options [1] [2]. This fixed-dose combination consists of sulopenem etzadroxil (a penem antibacterial prodrug) and probenecid (a renal tubular transport inhibitor) [2]. Unlike traditional carbapenems that require intravenous administration, this formulation represents the first oral penem available in the U.S., offering a crucial therapeutic option for infections caused by multidrug-resistant pathogens [3] [4].

The coadministration with food significantly impacts the pharmacokinetics of sulopenem, substantially enhancing its oral bioavailability [5]. This document provides detailed experimental protocols and analytical considerations for evaluating these food effects in preclinical and clinical development settings.

Pharmacokinetic Profile and Food Effects

Mechanism of Food-Enhanced Absorption

Sulopenem etzadroxil is an ester prodrug that requires hydrolysis by intestinal esterases to form the active metabolite, sulopenem [5] [6]. Probenecid enhances systemic exposure to sulopenem by inhibiting its renal tubular secretion via organic anion transporter 3 (OAT3) [3]. When administered with food, particularly high-fat meals, the bioavailability of sulopenem increases substantially through several potential mechanisms: delayed gastric emptying, increased lymphatic absorption, and enhanced solubility of the lipophilic prodrug [5].

Table 1: Pharmacokinetic Parameters of Sulopenem Under Fasted and Fed Conditions

Parameter Fasted State Fed State (High-Fat Meal) Notes
Oral Bioavailability 40% [5] 64% [5] 60% relative increase with food
Tmax (Sulopenem) 1 hour [5] 2 hours [5] Meal delays time to peak concentration
Tmax (Probenecid) 3 hours [5] 2 hours [5] Food synchronizes Tmax for both components
Apparent Volume of Distribution (Sulopenem) 134 L [5] 92.09 L [5] Food reduces distribution volume
Elimination Half-life (Sulopenem) 1.18 hours [5] 1.28 hours [5] Minor prolongation with food
Elimination Half-life (Probenecid) 2.93 hours [5] 3.83 hours [5] Moderate prolongation with food
Quantitative Impact of Food on Exposure

The administration of sulopenem etzadroxil/probenecid with a high-fat meal increases the area under the curve (AUC) of oral sulopenem by 23.6% when administered alone and by 62% when administered with probenecid [6]. This demonstrates a synergistic effect between food and probenecid in enhancing systemic exposure. The recommended high-fat meal is defined as containing 800-1000 calories, with approximately 50% of total calories from fat (400-500 calories from fat) [5] [3].

G OralAdmin Oral Administration Sulopenem Etzadroxil/Probenecid Fasted Fasted State OralAdmin->Fasted Fed Fed State (High-Fat Meal) OralAdmin->Fed ProdrugConversion Intestinal Esterase Conversion (Sulopenem Etzadroxil → Sulopenem) Fasted->ProdrugConversion Fed->ProdrugConversion Absorption Intestinal Absorption ProdrugConversion->Absorption SystemicExposure Systemic Sulopenem Exposure Absorption->SystemicExposure RenalTransport Renal Tubular Secretion via OAT3 SystemicExposure->RenalTransport Elimination Pathway

Diagram 1: Metabolic pathway of sulopenem etzadroxil/probenecid showing key points where food intake influences bioavailability. OAT3 = organic anion transporter 3.

Experimental Protocols

Clinical Food-Effect Study Design

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of sulopenem etzadroxil and probenecid in healthy adult subjects.

Study Design: Randomized, open-label, two-period, two-treatment, single-dose crossover study [5].

Subjects:

  • Healthy adult volunteers (age 18-55 years)
  • BMI between 18.5 and 30 kg/m²
  • Normal renal function (eGFR ≥90 mL/min/1.73m²)

Treatments:

  • Treatment A: Single oral dose of sulopenem etzadroxil 500 mg/probenecid 500 mg after an overnight fast of at least 10 hours
  • Treatment B: Single oral dose of sulopenem etzadroxil 500 mg/probenecid 500 mg 30 minutes after starting a standardized high-fat meal (800-1000 calories, 50% fat)

Washout Period: Minimum of 3 days between treatments (approximately 5-7 half-lives)

Standardized Meal Composition:

  • Total calories: 800-1000 kcal
  • Fat content: 400-500 kcal (approximately 45-50g fat)
  • Carbohydrates: 300-400 kcal
  • Protein: 100-150 kcal
  • Example meal: Two eggs, two strips of bacon, two slices of toast with butter, 4 ounces of hash brown potatoes, and 8 ounces of whole milk [5]

Pharmacokinetic Sampling:

  • Pre-dose (0 hour)
  • 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose
  • Collect blood samples in appropriate anticoagulant tubes
  • Centrifuge within 30 minutes of collection; separate plasma and store at -70°C until analysis

Urine Collection:

  • Pre-dose void
  • 0-4, 4-8, 8-12, and 12-24 hours post-dose
  • Measure total volume; aliquot and store at -70°C until analysis
Bioanalytical Method for Quantification

Sample Preparation:

  • Plasma: Protein precipitation with acetonitrile containing internal standard
  • Urine: Dilution with mobile phase and centrifugation

LC-MS/MS Conditions:

  • Chromatography: Reverse-phase C18 column (100 × 2.1 mm, 2.6 μm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 3.5 minutes
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 μL
  • Mass Spectrometry: ESI positive mode; MRM transitions:
    • Sulopenem: m/z 414.1→140.1
    • Probenecid: m/z 286.0→200.1
    • Internal Standard: Appropriate stable isotope-labeled analog

Validation Parameters:

  • Linearity: 0.05-50 μg/mL for both analytes (r² > 0.99)
  • Precision: <15% CV
  • Accuracy: 85-115% of nominal values
  • Stability: Bench-top, freeze-thaw, and long-term stability established
Pharmacokinetic Analysis

Noncompartmental Analysis:

  • Cmax: Maximum observed concentration
  • Tmax: Time to reach Cmax
  • AUC0-t: Area under the concentration-time curve from zero to last measurable time
  • AUC0-∞: Area under the concentration-time curve from zero to infinity
  • t½: Elimination half-life
  • CL/F: Apparent clearance
  • Vz/F: Apparent volume of distribution
  • Ae0-24: Cumulative amount excreted in urine over 24 hours
  • CLR: Renal clearance

Statistical Analysis:

  • Log-transform AUC and Cmax values
  • Calculate geometric mean ratios (fed/fasted) with 90% confidence intervals
  • Bioequivalence criteria: 90% CI within 80-125% for fasted vs fed comparison
  • Use ANOVA including sequence, period, and treatment as fixed effects, subject as random effect

Key Clinical Considerations

Special Populations

Renal Impairment:

  • Mild impairment (CrCl 60-89 mL/min): 2-fold increase in sulopenem AUC [5]
  • Moderate impairment (CrCl 30-59 mL/min): 3-fold increase in sulopenem AUC [5]
  • Severe impairment (CrCl 15-29 mL/min): 7.4-fold increase in sulopenem AUC [5]
  • Not recommended in CrCl <15 mL/min or hemodialysis due to lack of pharmacokinetic data [2]

Other Populations:

  • No clinically significant differences based on age, sex, or weight [5]
  • Hepatic impairment: Effect unknown [5]
  • Geriatric patients: No dosage adjustment required based on age alone [2]
Drug Interactions

Table 2: Clinically Significant Drug Interactions with Sulopenem Etzadroxil/Probenecid

Interacting Drug Interaction Mechanism Clinical Effect Recommendation
Ketorolac Competition for OAT1/OAT3 transport [3] Increased ketorolac exposure Contraindicated [2]
Ketoprofen Competition for OAT1/OAT3 transport [3] Increased ketoprofen exposure Contraindicated [7]
Valproic Acid Minimal interaction (unlike carbapenems) [3] Only 8% reduction in valproic acid exposure No dose adjustment needed
Naproxen OAT competition [1] Potential increased NSAID exposure Use with caution; monitor

Discussion and Future Directions

The significant food effect observed with sulopenem etzadroxil/probenecid presents both challenges and opportunities in clinical practice. The 60% increase in bioavailability with food enhances therapeutic efficacy but introduces variability that must be managed through appropriate patient counseling [5] [3]. The requirement for a high-fat meal (800-1000 calories) may present practical challenges for some patients, particularly those with dietary restrictions or reduced appetite [3].

Future research should focus on:

  • Development of alternative formulations with reduced food dependence
  • Studies evaluating the impact of different meal compositions on bioavailability
  • Investigation of food effects in special populations
  • Long-term real-world evidence on adherence to food recommendations

For clinical application, patients should be specifically instructed to take sulopenem etzadroxil/probenecid with the largest meal of the day, ideally containing substantial fat content, to maximize antibiotic exposure and therapeutic efficacy [1] [2].

References

Sulopenem for Urinary Tract Infections: Clinical Trial Design & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulopenem and Clinical Rationale

Sulopenem is a novel thiopenem antibiotic with both intravenous (IV) and oral formulations developed to address multidrug-resistant Gram-negative pathogens, particularly those causing urinary tract infections (UTIs). Its development is strategically important due to the rising global incidence of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and fluoroquinolone-resistant Escherichia coli, which have rendered many standard oral therapies ineffective [1] [2]. Sulopenem exhibits a spectrum of activity similar to ertapenem and demonstrates potent in vitro activity against ESBL-producing E. coli and Klebsiella pneumoniae, making it a promising candidate for both uncomplicated and complicated UTIs [3] [1]. The availability of a sequential IV-to-oral therapy option facilitates earlier hospital discharge and represents a significant advancement in outpatient parenteral antibiotic therapy [1] [4].

Key Clinical Trial Results and Findings

Phase 3 clinical trials have evaluated sulopenem for both uncomplicated and complicated UTIs, providing critical efficacy and safety data.

Clinical Trial Outcomes for Uncomplicated and Complicated UTIs

Table 1: Key Efficacy Outcomes from Phase 3 Clinical Trials of Sulopenem in UTIs

Trial Population Intervention Comparator Primary Endpoint Overall Success Rate (%) Statistical Outcome
uUTI (mMITT-R) [5] Oral Sulopenem (5 days) Oral Ciprofloxacin (3 days) Overall success (clinical + microbiologic) at Day 12 62.6 vs 36.0 Superiority (Difference: 26.6%; 95% CI: 15.1-37.4; p<0.001)
uUTI (mMITT-S) [5] Oral Sulopenem (5 days) Oral Ciprofloxacin (3 days) Overall success (clinical + microbiologic) at Day 12 66.8 vs 78.6 Not Non-Inferior (Difference: -11.8%; 95% CI: -18.0 to -5.6)
cUTI (mMITT) [4] IV → Oral Sulopenem IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-clavulanate Overall success at Test-of-Cure (Day 21) 67.8 vs 73.9 Not Non-Inferior (Difference: -6.1%; 95% CI: -12.0 to -0.1)

Table 2: Patient Demographics and Key Secondary Findings

Parameter uUTI Trial Details [5] cUTI Trial Details [4]
Patient Population Women with uUTI (≥2 symptoms, pyuria, bacteriuria) Hospitalized adults with cUTI or acute pyelonephritis
Prevalence of Resistant Pathogens Defined cohorts for ciprofloxacin-nonsusceptible (mMITT-R) and susceptible (mMITT-S) pathogens ESBL-producing organisms: 26.6%; Fluoroquinolone-nonsusceptible pathogens: 38.6%
Key Safety Finding Diarrhea more frequent with sulopenem (12.4% vs 2.5%) Both IV and oral sulopenem well-tolerated, safety comparable to comparator
Interpretation of Clinical Trial Results

The efficacy of sulopenem is highly dependent on the susceptibility profile of the infecting pathogen. In uUTI patients with ciprofloxacin-nonsusceptible baseline pathogens, sulopenem demonstrated superior efficacy over ciprofloxacin, establishing its value for treating drug-resistant infections [5]. The failure to demonstrate non-inferiority in the ciprofloxacin-susceptible uUTI population and the overall cUTI population was largely driven by a higher rate of asymptomatic bacteriuria (ASB) post-treatment in the sulopenem groups compared to those who received fluoroquinolones [5] [4]. This suggests that while sulopenem is effective at resolving clinical symptoms, its performance on microbiologic endpoints may differ from comparator drugs.

Detailed Clinical Trial Protocol

Overall Trial Design and Workflow

The following diagram outlines the general design and participant flow for the phase 3 cUTI trial.

cUTI_Trial_Design Start Hospitalized Adults with Signs/Symptoms of cUTI Randomize Randomization 1:1 Start->Randomize ArmA Intervention Arm: IV Sulopenem (5 days) → Oral Sulopenem Etzadroxil/Probenecid Randomize->ArmA ArmB Comparator Arm: IV Ertapenem (5 days) → Oral Ciprofloxacin or Amoxicillin-Clavulanate Randomize->ArmB Eval Efficacy Evaluation: Overall Success (Clinical + Microbiologic) ArmA->Eval ArmB->Eval

Key Methodological Components
  • Patient Population: The cUTI trial enrolled hospitalized adults with documented pyuria, bacteriuria, and clinical signs/symptoms of cUTI or acute pyelonephritis. Patients with uncomplicated UTI were enrolled in a separate trial focusing on women with uUTI symptoms without systemic signs [5] [4].
  • Randomization and Blinding: Trials were randomized, with the cUTI study being an open-label design and the uUTI study employing a double-blind, double-dummy technique to maintain blinding despite different treatment durations [5] [4].
  • Intervention and Comparator:
    • cUTI Regimen: IV sulopenem for 5 days, followed by oral sulopenem etzadroxil/probenecid. The comparator was IV ertapenem for 5 days, followed by oral ciprofloxacin (if susceptible) or amoxicillin-clavulanate [4].
    • uUTI Regimen: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days versus oral ciprofloxacin (250 mg) twice daily for 3 days [5].
  • Primary Endpoint: The primary endpoint in both trials was overall success, a composite measure defined as a combination of clinical response (resolution of symptoms without new ones) and microbiologic response (reduction of the baseline uropathogen to <10³ CFU/mL in urine culture) at the test-of-cure visit (Day 12 for uUTI, Day 21 for cUTI) [5] [4].
  • Statistical Analysis: The uUTI trial used a prespecified hierarchical testing strategy, analyzing the ciprofloxacin-nonsusceptible (mMITT-R) and susceptible (mMITT-S) populations separately for superiority and non-inferiority, respectively, before testing the combined population [5]. The cUTI trial planned a non-inferiority comparison with a prespecified margin [4].

In Vitro Antimicrobial Activity & PD Protocols

The potent clinical efficacy of sulopenem against drug-resistant uropathogens is underpinned by its robust in vitro activity.

Experimental Workflow for In Vitro Characterization

InVitro_Workflow Start Bacterial Isolates (E. coli, K. pneumoniae) Step1 Broth Microdilution (MIC Determination) Start->Step1 Step2 Time-Kill Kinetics (1×, 5×, 10× MIC) Step1->Step2 Step3 Post-Antibiotic Effect (PAE) & PAE-SME Step2->Step3 Step4 Checkerboard Testing (Synergy Evaluation) Step3->Step4 Result Characterization of Bactericidal Activity Step4->Result

Detailed Experimental Protocols
4.2.1 Broth Microdilution for MIC Determination
  • Purpose: To determine the minimum inhibitory concentration (MIC) of sulopenem against clinical isolates of uropathogens like E. coli and K. pneumoniae [3].
  • Procedure:
    • Prepare cation-adjusted Mueller-Hinton broth in 96-well microdilution trays.
    • Perform serial two-fold dilutions of sulopenem to achieve a concentration range relevant for clinical isolates (e.g., 0.015 - 128 µg/mL).
    • Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL in each well.
    • Incubate trays at 35°C for 16-20 hours in ambient air.
  • Endpoint: The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
4.2.2 Time-Kill Kinetics Assay
  • Purpose: To evaluate the rate and extent of bactericidal activity of sulopenem over time [3].
  • Procedure:
    • Expose a standardized bacterial inoculum (∼10⁶ CFU/mL) to sulopenem at concentrations of 1×, 4×, and 8× the predetermined MIC.
    • Incubate the mixture under constant agitation.
    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).
    • Perform viable colony counts by serially diluting and plating aliquots onto agar plates.
  • Endpoint: Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in viable colony count compared to the initial inoculum. The time to achieve this reduction is also recorded.
4.2.3 Post-Antibiotic Effect (PAE) and Sub-MIC Effect (PAE-SME)
  • Purpose: To measure the persistent suppression of bacterial growth after brief antibiotic exposure and the effect of subsequent sub-inhibitory concentrations [3].
  • Procedure for PAE:
    • Expose bacteria to sulopenem (e.g., at 1× and 5× MIC) for a short period (e.g., 1-2 hours).
    • Remove the antibiotic by rapid dilution or washing.
    • Monitor bacterial regrowth by frequent turbidity or viable count measurements.
  • Procedure for PAE-SME:
    • After antibiotic removal and PAE measurement, expose the cultures to a sub-inhibitory concentration of sulopenem (0.5× MIC).
    • Continue monitoring bacterial growth.
  • Calculation: PAE = T - C, where T is the time for the test culture to increase by 1-log₁₀ CFU/mL after antibiotic removal, and C is the corresponding time for the untreated control culture.
4.2.4 Checkerboard Synergy Testing
  • Purpose: To identify synergistic interactions between sulopenem and other antibiotics (e.g., β-lactamase inhibitors, aminoglycosides) [3].
  • Procedure:
    • Prepare a two-dimensional checkerboard of antibiotic concentrations in a microtiter plate, with varying concentrations of sulopenem along one axis and the companion drug along the other.
    • Inoculate each well with a standardized bacterial suspension.
    • Incubate and read the MIC for each drug combination.
  • Interpretation: The Fractional Inhibitory Concentration (FIC) index is calculated. Synergy is typically defined as an FIC index of ≤0.5, indifference as >0.5 to ≤4, and antagonism as >4.

Context and Future Directions

The development of sulopenem occurs against a challenging backdrop of antimicrobial resistance (AMR) and a strained antibiotic development ecosystem. Large pharmaceutical companies have largely exited antibiotic research due to economic challenges, placing the onus on smaller biotechs like Iterum Therapeutics [6]. This makes the development of promising agents like sulopenem, particularly with its convenient oral formulation, critically important for public health. The high prevalence of fluoroquinolone-resistant and ESBL-producing E. coli in community-acquired UTIs in many regions, including Japan, underscores the urgent need for new oral treatment options like sulopenem [2]. Future work will likely focus on optimizing dosing strategies based on the robust pharmacodynamic data and potentially pursuing targeted indications for infections caused by resistant pathogens, where sulopenem has demonstrated clear superiority [3] [5].

References

Comprehensive Application Notes and Protocols: Sulopenem Susceptibility Testing and MIC Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulopenem and Susceptibility Testing

Sulopenem is a novel thiopenem β-lactam antibiotic with both intravenous and oral formulations developed to address the growing challenge of multidrug-resistant bacterial infections, particularly in urinary tract infections (UTIs). As a penem antibiotic, sulopenem demonstrates a unique mechanism of action involving binding to penicillin-binding proteins (PBPs) and L,D-transpeptidases, effectively inhibiting both classic and alternative peptidoglycan cross-linking pathways in bacterial cell wall synthesis. This dual targeting strategy enhances its activity against resistant strains that may evade conventional β-lactams. Sulopenem exhibits potent anti-β-lactamase stability, maintaining activity against extended-spectrum β-lactamase (ESBL)-producing and AmpC-type β-lactamase-producing Enterobacterales, which represent increasing treatment challenges in clinical practice.

The recent approval of sulopenem etzadroxil/probenecid (the oral formulation) by the US FDA for treatment of uncomplicated UTIs in adult women with limited alternative treatment options underscores the importance of reliable susceptibility testing methods for this agent. With resistance to first-line UTI treatments such as nitrofurantoin and trimethoprim-sulfamethoxazole increasing globally, sulopenem represents a valuable therapeutic alternative particularly against resistant uropathogens. Accurate determination of minimum inhibitory concentrations (MICs) and implementation of appropriate susceptibility testing protocols are therefore essential for both clinical microbiology laboratories and pharmaceutical development programs. These application notes provide detailed methodologies for sulopenem susceptibility testing using standardized reference methods, quality control procedures, and interpretation guidelines to support researchers, scientists, and drug development professionals in their evaluation of this promising agent [1] [2].

Broth Microdilution Method for MIC Determination

Principle and Background

The broth microdilution (BMD) method serves as the reference standard for determining the minimum inhibitory concentration (MIC) of sulopenem against bacterial isolates. This quantitative method provides precise measurement of antibiotic potency by establishing the lowest concentration that prevents visible growth of a microorganism under standardized conditions. The BMD method is particularly valuable for susceptibility surveillance studies and regulatory evaluations of new antimicrobial agents, offering reproducible results that can correlate with clinical outcomes. For sulopenem, BMD testing follows Clinical and Laboratory Standards Institute (CLSI) guidelines (specifically M07) using cation-adjusted Mueller-Hinton broth (CAMHB) as the growth medium, which ensures optimal cation concentrations that do not interfere with antibiotic activity [3].

The methodology involves preparing twofold serial dilutions of sulopenem across a concentration range typically spanning from 0.015 μg/mL to 16 μg/mL, though this range may be adjusted based on expected MIC values for target organisms. Each dilution is dispensed into wells of a microdilution tray, which is then inoculated with a standardized bacterial suspension. Following incubation, MIC endpoints are determined by visual inspection or automated reading systems. The reliability of BMD for sulopenem testing has been established through comprehensive multi-laboratory studies that demonstrated excellent reproducibility and accuracy when performed according to standardized protocols. This method forms the foundation for establishing interpretive criteria and quality control ranges for sulopenem susceptibility testing [3].

Materials and Reagents

Table 1: Required materials and reagents for sulopenem broth microdilution testing

Category Specific Requirements
Antimicrobial Agent Sulopenem reference powder of known potency (provided by Pfizer Inc. in development studies)
Growth Medium Cation-adjusted Mueller-Hinton broth (CAMHB), prepared from commercial sources (e.g., Difco; Becton, Dickinson)
Dilution System Sterile microdilution trays (96-well U-bottom plates recommended)
Inoculation System Adjustable multichannel pipettes (1-10 μL, 5-50 μL, 30-300 μL ranges) and sterile tips
Bacterial Strains Clinical isolates and quality control strains (E. coli ATCC 25922)
Standardization Equipment Spectrophotometer or densitometer for inoculum preparation
Incubation Conditions Ambient air incubator maintained at 35°C ± 2°C
Detailed Procedure
  • Antimicrobial Solution Preparation: Prepare a stock solution of sulopenem in the appropriate solvent (sterile water or buffer specified by manufacturer) at a concentration of 1280 μg/mL or higher. Filter-sterilize the solution using a 0.22 μm membrane filter. Prepare working solutions through serial dilution in CAMHB to achieve twice the desired final concentration range.

  • Panel Preparation: Dispense 50 μL of each sulopenem working solution into respective wells of the microdilution tray. Include growth control wells (antibiotic-free CAMHB) and sterility control wells (uninoculated CAMHB). Trays may be prepared in batches and stored at -70°C or lower if not used immediately, with stability testing recommended to ensure antibiotic potency retention.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hour) agar plate. Suspend colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for Enterobacterales). Dilute the suspension in CAMHB to obtain a final inoculum density of approximately 5 × 10^5 CFU/mL, confirmed by colony counting if necessary.

  • Inoculation and Incubation: Add 50 μL of the standardized inoculum to each well of the microdilution tray, resulting in a 1:1 dilution of both antibiotic and inoculum (final sulopenem concentrations represent intended test values and final inoculum approximately 2.5 × 10^5 CFU/mL). Seal trays to prevent evaporation and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: Examine trays for visible growth after the incubation period. The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth. Compare growth in antibiotic-containing wells with the growth control well (should show confluent growth) and sterility control (should show no growth). For sulopenem, proposed interpretive criteria are: susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, and resistant ≥ 2 μg/mL [3].

BMD_Workflow Start Begin Broth Microdilution PrepStock Prepare Sulopenem Stock Solution (1280 μg/mL) Start->PrepStock PreparePanel Prepare Serial Dilutions in CAMHB PrepStock->PreparePanel Dispense Dispense into Microdilution Trays (50 μL/well) PreparePanel->Dispense InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland standard) Dispense->InoculumPrep DiluteInoculum Dilute to ~5 × 10⁵ CFU/mL in CAMHB InoculumPrep->DiluteInoculum Inoculate Inoculate Trays (50 μL/well) DiluteInoculum->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate ReadResults Read MIC Endpoints (Lowest concentration with no growth) Incubate->ReadResults QC Perform Quality Control E. coli ATCC 25922 QC->ReadResults Verify expected range 0.015-0.06 μg/mL

Figure 1: Broth Microdilution Workflow for Sulopenem MIC Determination

Disk Diffusion Susceptibility Testing

Principles and Applications

The disk diffusion method (also known as the Kirby-Bauer test) provides a practical, cost-effective alternative for sulopenem susceptibility testing that is accessible to laboratories without specialized equipment required for broth microdilution. This qualitative method measures the zone of inhibition around a paper disk impregnated with a defined concentration of sulopenem, which correlates with bacterial susceptibility to the antibiotic. The diameter of the inhibition zone provides a reliable predictor of clinical efficacy when interpreted using established breakpoints. For sulopenem, extensive development studies have established that a 2-μg disk mass provides optimal discrimination between susceptible and resistant populations, with proposed interpretive criteria of ≤0.5/1/≥2 μg/mL corresponding to susceptible/intermediate/resistant categories respectively [3].

The disk diffusion method offers several advantages for sulopenem testing in both clinical and research settings. It enables testing of multiple antibiotics simultaneously on a single agar plate, requires minimal specialized equipment, and has lower operational costs compared to automated or reference dilution methods. Additionally, disk diffusion testing generates rapid results that can guide therapy decisions within 16-24 hours. The method has demonstrated excellent reproducibility in multi-laboratory studies, with 99.0% of quality control results (470/475) falling within the established range of 24-30 mm for E. coli ATCC 25922 across different disk lots and media sources. This reliability, combined with the method's practicality, makes disk diffusion an invaluable tool for both routine susceptibility testing and antimicrobial resistance surveillance programs for sulopenem [3].

Materials and Procedure

Table 2: Disk diffusion testing components and specifications for sulopenem

Component Specifications
Sulopenem Disk 2-μg disk mass (Liofilchem manufacturer used in validation studies)
Agar Medium Mueller-Hinton agar (MHA) from approved manufacturers (BD-BBL, Oxoid)
Standardization 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL)
QC Strains E. coli ATCC 25922 (expected zone diameter: 24-30 mm)
Incubation 35°C ± 2°C in ambient air for 16-20 hours
Measurement Digital calipers or automated zone readers recommended

The detailed procedure for sulopenem disk diffusion testing involves the following critical steps:

  • Agar Plate Preparation: Pour Mueller-Hinton agar plates to a uniform depth of 4 mm, which corresponds to approximately 60-70 mL in standard 150-mm plates or 25-30 mL in 100-mm plates. Allow plates to dry at room temperature, ensuring surface moisture has evaporated before use (typically 10-30 minutes with lids slightly ajar).

  • Inoculum Standardization: Prepare a bacterial suspension directly from overnight agar cultures by selecting 3-5 well-isolated colonies and suspending in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). This standardization is critical as both lighter and heavier inoculums may yield false-resistant or false-susceptible results, respectively.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension, remove excess fluid by rotating against the container wall, and swab the entire agar surface in three directions (rotating approximately 60° each time) to ensure confluent growth.

  • Disk Application: Apply sulopenem 2-μg disks to the inoculated agar surface using sterile forceps or an automated dispenser, pressing gently to ensure complete contact. Place disks at least 24 mm from center to center to prevent overlapping zones of inhibition.

  • Incubation and Reading: Invert plates and incubate at 35°C ± 2°C within 15 minutes of disk application. After 16-20 hours of incubation, measure the diameter of the complete inhibition zone (including disk diameter) to the nearest millimeter using reflected light against a dark background. For sulopenem, proposed interpretive criteria based on correlation with MIC values are as follows: susceptible ≥ ______ mm, intermediate ______-______ mm, and resistant ≤ ______ mm (specific zone diameter correlates pending CLSI finalization) [3].

Quality Control Procedures and Validation

Quality Control Ranges and Acceptance Criteria

Implementation of robust quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of sulopenem susceptibility testing results. Comprehensive multi-laboratory studies have established specific QC ranges for both broth microdilution and disk diffusion methods using the standard quality control strain E. coli ATCC 25922. For the reference broth microdilution method, the acceptable MIC range for this QC strain is 0.015 to 0.06 μg/mL, while for disk diffusion testing using the 2-μg sulopenem disk, the established zone diameter range is 24 to 30 mm. These ranges were validated in an eight-laboratory study that demonstrated 99.0% (470/475) of results fell within the specified limits, confirming the excellent reproducibility of sulopenem susceptibility testing across different laboratories, media lots, and disk manufacturers [3].

Routine QC testing should be performed according to CLSI guidelines M23 and M100, with weekly verification of QC ranges or whenever a critical component changes (new reagent lot, new media shipment, etc.). Laboratories should establish internal quality control programs that include testing of E. coli ATCC 25922 each testing day or in accordance with their standardized QC protocols. Acceptance criteria require that a minimum of 95% of QC results (19 of 20 consecutive tests) fall within the established ranges. Any deviation outside these limits should trigger investigation into potential methodological errors, including verification of inoculum density, antibiotic potency, media quality, incubation conditions, and endpoint interpretation. Documentation of all QC results, including any corrective actions taken, is essential for maintaining testing validity and regulatory compliance [3].

Error Rate Bounding Analysis

During the development of sulopenem susceptibility testing methods, comprehensive error rate bounding analyses were conducted in accordance with CLSI guideline M23 to evaluate the performance of proposed interpretive criteria. These analyses examined the correlation between MIC values determined by broth microdilution and zone diameters from disk diffusion testing across a large collection of Enterobacterales isolates (n = 2,856). The results demonstrated excellent agreement between methods with minimal interpretive errors - no very major errors (false susceptible results) and only one major error (false resistant result) were observed. This exceptional performance indicates that the proposed sulopenem breakpoints (susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, resistant ≥ 2 μg/mL) provide reliable categorization of bacterial susceptibility with minimal misclassification risk [3].

The validation studies included diverse Enterobacterales species with varying resistance mechanisms to ensure the robustness of sulopenem susceptibility testing. Isolates tested included Citrobacter spp. (n = 64), Enterobacter spp. (n = 81), Escherichia coli (n = 2,148 including 355 ESBL-positive isolates), Klebsiella pneumoniae (n = 302 including 87 ESBL-positive isolates), Proteus mirabilis (n = 89), and other clinically relevant Enterobacterales. The consistent performance across this diverse collection confirms that sulopenem susceptibility testing methods provide accurate results regardless of species or common resistance mechanisms. This comprehensive validation supports the implementation of these testing methods in clinical microbiology laboratories for reliable guidance of sulopenem therapy [3].

Sulopenem Activity Data and Interpretive Criteria

In Vitro Activity Against Contemporary Clinical Isolates

Table 3: In vitro activity of sulopenem against contemporary Enterobacterales clinical isolates

Organism Group n MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible (≤0.5 mg/L)
All Enterobacterales 1086 0.03 0.25 98.0
E. coli (ESBL-phenotype) * 0.03 0.06 *
K. pneumoniae (ESBL-phenotype) * 0.06 0.12 *
Ciprofloxacin-non-susceptible * 0.03-0.12 0.12-0.5 *
Nitrofurantoin-non-susceptible * 0.03-0.12 0.12-0.5 *
SXT-non-susceptible * 0.03-0.12 0.12-0.5 *

Note: Specific isolate numbers for subgroups not provided in source; MIC ranges represent variation across different resistance profiles. SXT = trimethoprim/sulfamethoxazole. Data adapted from [2].

Recent surveillance studies demonstrate that sulopenem exhibits potent in vitro activity against contemporary clinical isolates of Enterobacterales, with an MIC₅₀/MIC₉₀ of 0.03/0.25 mg/L overall, inhibiting 98.0% of isolates at the proposed susceptible breakpoint of ≤0.5 mg/L. This potent activity is maintained against clinically important resistant phenotypes, including ESBL-producing E. coli (MIC₅₀/MIC₉₀ of 0.03/0.06 mg/L) and ESBL-producing K. pneumoniae (MIC₅₀/MIC₉₀ of 0.06/0.12 mg/L). Notably, sulopenem remains active against isolates resistant to commonly used oral agents for UTI treatment, including ciprofloxacin-non-susceptible, nitrofurantoin-non-susceptible, and trimethoprim/sulfamethoxazole-non-susceptible subsets, with MIC₉₀ values ranging from 0.12 to 0.5 mg/L across these resistant populations. This consistent activity against multidrug-resistant uropathogens highlights sulopenem's potential value in addressing the challenge of antimicrobial resistance in community-acquired infections [2].

Proposed Interpretive Criteria and Technical Considerations

Based on comprehensive correlation studies between MIC values and clinical outcomes, the following interpretive criteria have been proposed for sulopenem susceptibility testing against Enterobacterales. For broth microdilution testing, the breakpoints are: susceptible ≤ 0.5 μg/mL, intermediate = 1 μg/mL, and resistant ≥ 2 μg/mL. The corresponding zone diameter correlates for disk diffusion testing are currently under development by CLSI, with preliminary data supporting the 2-μg disk content as optimal for discrimination between susceptible and resistant populations. These breakpoints have been validated through error rate bounding analyses that demonstrated minimal interpretive errors (no very major errors and only one major error across 2,856 Enterobacterales isolates), confirming their reliability for categorizing bacterial susceptibility to sulopenem [3].

When performing sulopenem susceptibility testing, several technical considerations are essential for obtaining accurate results. The storage conditions of sulopenem powders and prepared solutions significantly impact stability - stock solutions should be prepared fresh or stored at -70°C or lower in non-self-defrosting freezers if not used immediately. The cation content of Mueller-Hinton broth is particularly critical for carbapenem antibiotics, as deviations from recommended calcium and magnesium concentrations may affect MIC results. Additionally, inoculum density must be carefully controlled, as heavy inoculums may lead to falsely elevated MICs due to increased inoculum effect. For organisms with indeterminate results or those exhibiting borderline susceptibility, confirmation testing by both broth microdilution and disk diffusion methods is recommended. These technical considerations, combined with adherence to standardized methodologies and routine quality control, ensure the reliability of sulopenem susceptibility testing in both research and clinical laboratory settings [3] [2].

Conclusion and Future Directions

Sulopenem represents a valuable addition to the antimicrobial armamentarium with potent activity against multidrug-resistant Enterobacterales, including ESBL-producing strains. The susceptibility testing methods outlined in these application notes provide researchers and clinicians with standardized protocols for reliable determination of sulopenem MIC values and categorical susceptibility interpretations. The excellent reproducibility of both broth microdilution and disk diffusion methods, combined with minimal interpretive errors observed in validation studies, supports the implementation of these testing methodologies across diverse laboratory settings. As sulopenem enters clinical use, ongoing surveillance of its activity against contemporary clinical isolates and monitoring for emerging resistance will be essential for maintaining its utility in the face of evolving bacterial resistance mechanisms.

References

Sulopenem Urinary Concentration and Activity: Application Notes and Experimental Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Sulopenem is a novel thiopenem antibiotic with both intravenous and oral formulations, making it uniquely suited for step-down therapy in multidrug-resistant infections. The oral formulation, sulopenem etzadroxil, is co-administered with probenecid, which functions as an organic anion transport inhibitor to delay renal excretion of sulopenem and significantly enhance its systemic exposure [1]. Sulopenem exhibits potent activity against a broad spectrum of Gram-negative and Gram-positive pathogens, including fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, positioning it as a promising therapeutic option for urinary tract infections (UTIs) caused by multidrug-resistant pathogens [2] [3].

The bactericidal activity of sulopenem results from its inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Studies have demonstrated that sulopenem exhibits the highest binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6 [1]. This distinctive binding profile differentiates it from other β-lactam antibiotics and may contribute to its efficacy against resistant strains. Sulopenem etzadroxil/probenecid (marketed as Orlynvah) received FDA approval for the treatment of uncomplicated UTIs caused by designated microorganisms including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult females with limited alternative treatment options [1].

Pharmacokinetic/Pharmacodynamic Relationships

Understanding the relationship between pharmacokinetic parameters and pharmacodynamic outcomes is essential for optimizing sulopenem dosing regimens, particularly for urinary tract infections where adequate drug exposure at the site of infection is critical.

Key PK/PD Index and Targets

The primary PK/PD index correlating with sulopenem efficacy is the percentage of time that free drug concentrations remain above the minimum inhibitory concentration (f%T>MIC) [4]. This relationship was established through comprehensive dose-fractionation and dose-ranging studies using a one-compartment in vitro infection model that simulated human free-drug plasma concentration-time profiles. Researchers exposed various Enterobacterales clinical isolates to dynamically changing sulopenem concentrations mimicking those achieved in humans following oral administration.

Critical exposure targets identified through these studies include a 40.9% fT>MIC to achieve net bacterial stasis, 50.2% fT>MIC for a 1-log₁₀ CFU/mL reduction, and 62.6% fT>MIC for a 2-log₁₀ CFU/mL reduction in bacterial burden over 24 hours [4]. These targets provide essential benchmarks for designing effective dosing regimens that maximize bacterial killing while minimizing the development of resistance.

The following diagram illustrates the conceptual relationship between sulopenem exposure and antimicrobial effect:

G Start Sulopenem Dosing PK PK Parameters: Cmax, T½, AUC Start->PK Administration Exposure Urinary Concentration Over Time PK->Exposure Determines Target PK/PD Target: f%T > MIC Exposure->Target Contributes to PD PD Parameter: MIC for Pathogen PD->Target Defines threshold Effect Antimicrobial Effect: Bacterial Killing Outcome Therapeutic Outcome: Clinical Cure Effect->Outcome Results in Target->Effect Drives

Quantitative Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for sulopenem following oral administration of sulopenem etzadroxil 500 mg/probenecid 500 mg under fasted and fed conditions:

Table 1: Sulopenem Pharmacokinetic Parameters Following Oral Administration [1]

Parameter Fasted State Fed State (High-Fat Meal)
Tmax (hours) 1 2
Oral Bioavailability 40% 64%
Apparent Vd (L) 134 92.09
Elimination Half-life (hours) 1.18 1.28
Renal Excretion (unchanged) 3.1% Not specified
Fecal Excretion (unchanged) 26.9% Not specified

Note: Probenecid co-administration increases systemic exposure to sulopenem by reducing its renal tubular secretion. A high-fat meal significantly enhances oral bioavailability, recommending administration with food for optimal exposure.

Pharmacodynamic Targets

Table 2: Sulopenem Pharmacodynamic Targets for Enterobacterales [4]

PK/PD Index Target Value Effect on Bacterial Burden
f%T>MIC 40.9% Net bacterial stasis
f%T>MIC 50.2% 1-log₁₀ CFU/mL reduction
f%T>MIC 62.6% 2-log₁₀ CFU/mL reduction

Note: These targets were established using a one-compartment in vitro infection model simulating human free-drug plasma concentrations following oral administration against Enterobacterales isolates with MIC values ranging from 0.03 to 0.5 mg/L.

In Vitro Activity Against Urinary Pathogens

Table 3: In Vitro Activity of Sulopenem Against Enterobacterales from Urinary Tract Infections [3]

Organism Category MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Susceptible (≤0.5 mg/L)
All Enterobacterales (n=1086) 0.03 0.25 98.0%
ESBL E. coli 0.03 0.06 Not specified
ESBL K. pneumoniae 0.06 0.12 Not specified
Ciprofloxacin-non-susceptible 0.03-0.12 0.12-0.5 Not specified
MDR community isolates 0.03-0.12 0.12-0.5 Not specified

Note: Sulopenem demonstrates potent activity against contemporary urinary isolates, including those with resistant phenotypes. Testing conducted using CLSI broth microdilution reference method against isolates from US medical centers.

Experimental Protocols and Methodologies

In Vitro Infection Model (IVIM) Protocol

Purpose: To characterize the pharmacokinetic-pharmacodynamic relationship of sulopenem against Enterobacterales and identify exposure targets predictive of clinical efficacy [4].

Methodology:

  • Bacterial Preparation: Prepare bacterial suspensions at approximately 1 × 10⁶ CFU/mL in cation-adjusted Mueller-Hinton broth.
  • Drug Exposure: Expose bacterial cultures to dynamically changing sulopenem concentrations that mimic human free-drug plasma profiles (account for 10.7% protein binding, Tmax = 2 hours, t₁/₂ = 1.18 hours).
  • Study Design:
    • Dose-fractionation: Expose a challenge isolate (e.g., E. coli NCTC 13441, MIC = 0.125 mg/L) to five different total daily exposures, fractionated into doses administered every 4, 8, or 12 hours.
    • Dose-ranging: Expose multiple clinical isolates (MIC range: 0.03-0.5 mg/L) to a range of sulopenem doses every 8 hours, representing f%T>MIC values from 0% to 98.8%.
  • Sampling: Collect samples at 0, 2, 4, 6, 8, 24 hours for bacterial quantification.
  • Data Analysis: Plot change in log₁₀ CFU/mL from baseline at 24 hours against fCmax:MIC, f%T>MIC, and fAUC:MIC. Fit relationships using Hill-type models to determine the index that best explains antimicrobial activity.

Validation: The model should demonstrate that f%T>MIC shows the strongest correlation with bacterial burden reduction (r² = 0.90), confirming it as the primary PK/PD driver [4].

Time-Kill Kinetics Assay

Purpose: To quantify the concentration-dependent bactericidal activity of sulopenem and determine the rate and extent of bacterial killing [2].

Methodology:

  • Inoculum Preparation: Adjust log-phase bacterial cultures to approximately 5 × 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
  • Antibiotic Exposure: Expose bacteria to sulopenem at concentrations of 1×, 2×, 4×, and 8× the baseline MIC. Include growth controls without antibiotic.
  • Incubation and Sampling: Incrate flasks at 35°C and remove samples for viable counting at 0, 2, 4, 6, 8, and 24 hours.
  • Quantification: Serially dilute samples, plate on appropriate agar, and enumerate colonies after 18-24 hours incubation.
  • Analysis: Plot log₁₀ CFU/mL versus time. Define bactericidal activity as ≥3 log₁₀ (99.9%) reduction in viable counts and bacteriostatic activity as <3 log₁₀ reduction from initial inoculum.

Expected Results: Sulopenem should demonstrate concentration-dependent bactericidal activity at 8× MIC against all tested isolates within 24 hours, with most isolates (5/6) showing this activity within 8 hours [2].

The following diagram illustrates the experimental workflow for assessing sulopenem activity:

G cluster_studies Combination Studies A Bacterial Strain Selection B MIC Determination Broth Microdilution A->B C Inoculum Preparation 5×10⁵ CFU/mL B->C F Checkerboard Testing Combination Therapy B->F For combination studies D Antibiotic Exposure 1×, 2×, 4×, 8× MIC C->D E Time-Kill Assay Sampling at 0, 2, 4, 6, 8, 24h D->E G Viable Counting Serial Dilution & Plating E->G H Data Analysis ΣFIC Calculation F->H For combination studies F->H

Checkerboard Synergy Testing

Purpose: To evaluate antibiotic interactions between sulopenem and comparator agents, identifying synergistic, indifferent, or antagonistic combinations [2].

Methodology:

  • Preparation: Prepare two-fold serial dilutions of both sulopenem and comparator antibiotics in Mueller-Hinton broth in a 96-well microtiter plate.
  • Inoculation: Add bacterial suspension to each well for a final inoculum of approximately 5 × 10⁵ CFU/mL.
  • Incubation: Incubate plates at 35°C for 18-24 hours.
  • Analysis: Determine the fractional inhibitory concentration (ΣFIC) index using the formula:
    • ΣFIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
  • Interpretation:
    • Synergy: ΣFIC ≤ 0.5
    • Indifference: ΣFIC > 0.5 to ≤ 4
    • Antagonism: ΣFIC > 4

Expected Results: Most sulopenem combinations (87.5%) demonstrate indifference, with synergy observed specifically with trimethoprim-sulfamethoxazole against E. coli strains and with gentamicin against K. pneumoniae. No antagonistic combinations should be observed [2].

Post-Antibiotic Effect (PAE) and Sub-MIC Effect (PAE-SME) Protocol

Purpose: To quantify the persistent suppression of bacterial growth after limited antibiotic exposure and the extended effect when followed by sub-MIC concentrations [2].

Methodology:

  • Antibiotic Exposure: Expose log-phase cultures (approximately 5 × 10⁷ CFU/mL) to sulopenem at 1×, 5×, or 10× MIC for 2 hours.
  • Drug Removal: Eliminate antibiotic by 1:1000 dilution in fresh pre-warmed medium.
  • PAE Determination: Measure the time required for treated cultures to increase 1 log₁₀ CFU/mL above the count immediately after drug removal compared to untreated controls.
    • PAE = T - C, where T is the time for treated culture to increase 1 log₁₀ CFU/mL after drug removal, and C is the corresponding time for the control.
  • PAE-SME Determination: After the initial antibiotic removal, expose cultures to 0.5× MIC of sulopenem and measure growth delay as above.

Expected Results: Sulopenem typically produces PAE intervals of 0.0-0.7 hours at 1×, 5×, or 10× MIC. When followed by sub-MIC exposure (0.5× MIC), all isolate combinations demonstrate PAE-SME values >4.8 hours, indicating prolonged growth suppression [2].

Resistance Considerations and Susceptibility Testing

Resistance Mechanisms

Several mechanisms can confer resistance to sulopenem, which researchers should consider when designing studies and interpreting results:

  • β-lactamase Production: Extended-spectrum β-lactamases (ESBLs) and particularly carbapenemases can hydrolyze sulopenem, though it retains activity against many ESBL-producing strains [1] [3].
  • Altered Penicillin-Binding Proteins: Modifications in PBPs, especially reduced affinity for sulopenem, can decrease efficacy [1].
  • Efflux Pump Overexpression: Upregulation of efflux systems can reduce intracellular concentrations of sulopenem [1].
  • Porin Channel Mutations: Loss or reduction of outer membrane porins in Gram-negative bacteria can limit sulopenem penetration [1].
Susceptibility Testing Recommendations

For reliable susceptibility testing of sulopenem against clinical isolates:

  • Reference Method: Use CLSI-approved broth microdilution methods with cation-adjusted Mueller-Hinton broth [3].
  • Inoculum Standardization: Prepare inocula from log-phase cultures adjusted to approximately 5 × 10⁵ CFU/mL.
  • Quality Control: Include appropriate reference strains (e.g., E. coli ATCC 25922) to ensure accuracy and reproducibility.
  • Interpretation: While formal breakpoints are still being established, current research indicates that isolates with MICs ≤0.5 mg/L are generally considered susceptible based on pharmacokinetic and pharmacodynamic relationships [3].

Conclusion and Research Applications

Sulopenem represents a significant advancement in the antimicrobial arsenal against multidrug-resistant urinary tract infections, particularly given its dual intravenous and oral formulations that facilitate step-down therapy. The comprehensive pharmacokinetic and pharmacodynamic data presented in these application notes provide researchers with robust methodologies for evaluating sulopenem's efficacy and characterizing its activity against contemporary pathogens.

The experimental protocols outlined—including the in vitro infection model, time-kill kinetics, checkerboard synergy testing, and PAE/PAE-SME determinations—offer standardized approaches for generating comparable data across research laboratories. The identification of f%T>MIC as the primary PK/PD driver with well-defined target values (40.9% for stasis, 50.2% for 1-log kill, and 62.6% for 2-log kill) provides clear benchmarks for future dose optimization and regimen design.

Sulopenem's potent in vitro activity against contemporary urinary isolates, including resistant phenotypes such as ESBL-producing Enterobacterales and strains resistant to other oral agents, supports its continued development and clinical investigation. Further research should focus on establishing correlates between these in vitro parameters and clinical outcomes across various infection types and patient populations.

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Sulopenem is a thiopenem antibiotic with both intravenous and oral formulations. The oral prodrug, sulopenem etzadroxil, is co-formulated with probenecid to enhance its pharmacokinetic profile [1] [2].

  • Mechanism of Action: Sulopenem is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) and L,D-transpeptidases, effectively inhibiting bacterial cell wall synthesis. Its structure provides stability against many beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) [2].
  • Role of Probenecid: Probenecid inhibits the renal tubular secretion of sulopenem by acting on organic anion transporters (OATs), notably OAT3. This increases the plasma concentration and half-life of sulopenem, making the oral regimen therapeutically effective [3] [4].

Clinical Efficacy Data from Pivotal Trials

The FDA approval for sulopenem etzadroxil/probenecid (Orlynvah) for uUTI in adult women was based on positive results from several Phase 3 clinical trials, including SURE 1 and REASSURE [3]. The table below summarizes the efficacy outcomes from key studies.

Table 1: Summary of Clinical Trial Efficacy Outcomes for Sulopenem in uUTI

Trial & Comparison Study Population Overall Success Rate* (%) Difference (95% CI) Outcome

| SURE 1 [1] Sulopenem vs. Ciprofloxacin | mMITT-R (Cipro-R pathogens) | 62.6 vs. 36.0 | 26.6 (15.1 to 37.4) | Superiority met (P < 0.001) | | | mMITT-S (Cipro-S pathogens) | 66.8 vs. 78.6 | -11.8 (-18.0 to -5.6) | Non-inferiority not met | | | Combined mMITT | 65.6 vs. 67.9 | -2.3 (-7.9 to 3.3) | Non-inferiority met | | REASSURE [5] Sulopenem vs. Amoxicillin/Clavulanate | Primary mMITT | 60.9 vs. 55.6 | 5.4 (-0.8 to 11.5) | Non-inferiority met | | | Amox/Clav-S pathogens | 61.7 vs. 55.0 | 6.7 (0.3 to 13.0) | - | | | Amox/Clav-R pathogens | 52.4 vs. 68.0 | -15.6 (-37.5 to 9.1) | - |

*Overall success is a composite of clinical cure and microbiologic eradication (<10³ CFU/mL) at the test-of-cure visit (Day 12 for SURE 1). mMITT: microbiologic modified intent-to-treat; R: Resistant; S: Susceptible.

Recommended Clinical Protocol

The following protocol is based on the approved use of Orlynvah and evidence from clinical trials.

  • Indication: Treatment of uncomplicated urinary tract infections (uUTIs) caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult women who have limited or no alternative oral antibacterial treatment options [3] [4].

  • Contraindications:

    • History of hypersensitivity to sulopenem, other beta-lactams, or probenecid [6] [4].
    • Known blood dyscrasias or uric acid kidney stones [4].
    • Concomitant use with ketorolac; use with ketoprofen is not recommended [6] [4].
  • Dosage and Administration:

    • Standard Regimen: One tablet (sulopenem etzadroxil 500 mg/probenecid 500 mg) taken orally twice daily for 5 days [3] [6].
    • Administration: Must be taken with food to improve absorption [6].
    • Renal Impairment: Not recommended for patients with creatinine clearance (CrCL) less than 15 mL/min or on hemodialysis. No dose adjustment is needed for CrCL ≥15 mL/min [3] [4].
  • Supportive Measures: Patients should be advised to drink plenty of fluids during treatment to help reduce the risk of uric acid kidney stones [6].

Detailed Experimental Protocol for Research

For scientists designing in vivo or clinical efficacy studies, the following methodology from the SURE 1 trial serves as a robust reference [1].

  • 1. Study Design: Prospective, randomized, multicenter, double-blind, double-dummy, active-controlled trial.
  • 2. Patient Population:
    • Participants: Adult women (≥18 years) with uUTI, defined by a positive urinalysis for nitrite and either positive leukocyte esterase or microscopic evidence of white blood cells, plus ≥2 symptoms (frequency, urgency, dysuria, suprapubic pain).
    • Key Exclusion Criteria: Signs of complicated UTI (e.g., fever, chills, flank pain), evidence of anatomical urinary tract abnormalities, or known resistance to the comparator drug.
  • 3. Randomization & Intervention:
    • Patients were randomized 1:1 to receive either:
      • Intervention: Sulopenem etzadroxil/probenecid (500 mg/500 mg) bilayer tablet twice daily for 5 days, plus a placebo matched to ciprofloxacin.
      • Control: Ciprofloxacin 250 mg twice daily for 3 days, plus a placebo matched to sulopenem.
  • 4. Efficacy Endpoints:
    • Primary Endpoint: Overall success, defined as a combination of clinical resolution of symptoms and microbiologic eradication (<10³ CFU/mL of the baseline uropathogen) at the Test-of-Cure (TOC) visit (Day 12).
    • Statistical Analysis: Superiority of sulopenem was tested in the mMITT population with ciprofloxacin-nonsusceptible baseline pathogens (mMITT-R). Non-inferiority was tested in the mMITT population with ciprofloxacin-susceptible pathogens (mMITT-S).
  • 5. Assessments:
    • Clinical symptoms were tracked using a standardized patient questionnaire.
    • Urine cultures and susceptibility testing were performed at baseline and follow-up visits.
    • Isolates with a ≥4-fold increase in MIC at TOC underwent whole-genome sequencing to confirm recurrence.

Safety and Tolerability Profile

Understanding the safety profile is crucial for risk-benefit assessment.

Table 2: Common and Serious Adverse Events Associated with Sulopenem/probenecid

Category Event Incidence (or information)
Common Adverse Events [3] [5] Diarrhea ~10% (up to 12.4% in some trials)
Nausea ~4%
Vulvovaginal fungal infection ~2%
Headache ~2%
Vomiting ~2%
Serious Risks & Warnings [6] [4] Hypersensitivity reactions May include angioedema and anaphylaxis. Discontinue if occurs.
C. difficile-Associated Diarrhea (CDAD) Can occur during or >2 months post-treatment.
Exacerbation of Gout May occur in patients with a history of gout.
Drug Interactions Contraindicated with ketorolac. Not recommended with ketoprofen.

Research and Development Workflow

The clinical development of sulopenem for UTI followed a structured pathway to establish efficacy in different patient populations, visualized below.

Start Clinical Development of Sulopenem for UTI P1 Phase 3 Trial: SURE 1 Uncomplicated UTI Comparison: Ciprofloxacin Start->P1 P2 Phase 3 Trial: Complicated UTI Comparison: Ertapenem → oral step-down Start->P2 P3 Phase 3 Trial: REASSURE Uncomplicated UTI Comparison: Amoxicillin/Clavulanate Start->P3 C1 Key Finding: Superior to ciprofloxacin in resistant (mMITT-R) pathogens P1->C1 C2 Key Finding: Not non-inferior to comparator Driven by ciprofloxacin step-down group P2->C2 C3 Key Finding: Non-inferior to amoxicillin/clavulanate in overall population P3->C3 A1 FDA Approval (Orlynvah) for uUTI in adult women with limited alternative options C1->A1 C3->A1

Conclusion and Key Takeaways

Sulopenem etzadroxil/probenecid represents a significant advancement in oral antibiotic options, particularly for uUTIs caused by multidrug-resistant pathogens.

  • Targeted Use: Its primary value lies in treating uUTIs caused by ciprofloxacin-nonsusceptible and ESBL-producing Enterobacterales, where it demonstrated superior efficacy compared to ciprofloxacin [1] [2].
  • Stewardship Role: It fulfills an unmet need for an effective oral carbapenem for uUTI in the outpatient setting, aligning with antimicrobial stewardship by potentially avoiding hospitalizations [2] [5].
  • Research Note: While highly effective for uUTI, its development for complicated UTIs was halted as it did not meet non-inferiority compared to ertapenem followed by oral step-down therapy [7].

References

Sulopenem Resistance & Efflux Pumps: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

Sulopenem, a novel penem antibiotic with both intravenous and oral formulations, is being developed to treat multidrug-resistant urinary tract infections [1] [2]. Resistance to sulopenem can arise through several mechanisms, including the action of efflux pumps [1].

The MexAB-OprM efflux pump in Pseudomonas aeruginosa is explicitly identified as a mechanism that can confer resistance to sulopenem [1]. For E. coli, a major target of sulopenem, resistance is also associated with the presence of efflux pumps, though a specific system is not named in the available literature [1]. The generalized mechanism of efflux-mediated resistance is illustrated below.

G A Antibiotic (Sulopenem) B Enters periplasm via porin channels A->B C Binds to Penicillin- Binding Proteins (PBPs) B->C G Antibiotic is expelled B->G D Cell wall synthesis is inhibited C->D E Bacterial cell death D->E F Efflux Pump F->G Uses proton motive force

Experimental Guide: Efflux Pump Contribution Assay

This protocol helps determine if resistance in your isolate is due to active efflux.

Materials
  • Bacterial Strains: Your sulopenem-resistant clinical isolate and a susceptible control strain.
  • Antibiotics: Sulopenem reference powder.
  • Efflux Pump Inhibitor (EPI): A compound like PaβN (Phe-Arg-β-naphthylamide); use a suitable solvent for dissolution.
  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Microdilution trays, spectrophotometer, incubator.
Procedure
  • Inoculum Preparation: Adjust the turbidity of fresh bacterial cultures to a 0.5 McFarland standard in CAMHB.
  • Broth Microdilution (with and without EPI):
    • Prepare a two-fold serial dilution of sulopenem in CAMHB across a microdilution plate.
    • In a parallel plate, prepare identical dilutions in CAMHB containing a sub-inhibitory concentration of the EPI (e.g., PaβN at 10-50 mg/L).
    • Aliquot the standardized bacterial inoculum into all wells of both plates.
  • Incubation: Incubate the plates at 35°±2°C for 16-20 hours.
  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of sulopenem that completely inhibits visible growth.
Interpretation and Troubleshooting
Scenario MIC without EPI MIC with EPI Interpretation
Positive for Efflux High (Resistant) ≥4-fold decrease Efflux is a significant resistance mechanism [3].
Negative for Efflux High (Resistant) No change or <4-fold decrease Resistance is primarily due to other mechanisms (e.g., enzymatic hydrolysis, altered PBPs) [1].
Inconclusive - - Check EPI solubility and toxicity by including a growth control well with only EPI and inoculum. No growth inhibition should be observed.

Genotypic Confirmation Workflow

If the phenotypic assay suggests efflux activity, proceed with genotypic analysis. The following workflow outlines the key steps, focusing on the RND family of pumps common in Gram-negative bacteria [4].

G Start Phenotypic evidence of efflux Step1 Extract bacterial genomic DNA Start->Step1 Step2 PCR Amplification: - acrB (E. coli) - mexB (P. aeruginosa) Step1->Step2 Step3 Sequence PCR products Step2->Step3 Step4 Sequence analysis: - Mutations in efflux pump genes - Overexpression of regulator genes Step3->Step4 Result Confirmed genotypic basis of efflux Step4->Result

Frequently Asked Questions

Q1: Besides efflux pumps, what other mechanisms confer resistance to sulopenem? Resistance to sulopenem is multifactorial. Key mechanisms include:

  • Production of β-lactamases: Especially carbapenemases (e.g., KPC, NDM), which hydrolyze the β-lactam ring of sulopenem [1] [5].
  • Alterations in Penicillin-Binding Proteins (PBPs): Modified PBPs, such as those in MRSA, have lower affinity for sulopenem [1].
  • Reduced Porin Expression: Loss or downregulation of outer membrane porin channels can decrease the intracellular concentration of sulopenem in Gram-negative bacteria [1].

Q2: My phenotypic assay was inconclusive. What are the next steps?

  • Verify EPI Activity: Ensure your EPI lot is active by testing it against a known positive control strain.
  • Check for Multiple Mechanisms: The isolate may possess a combination of a potent carbapenemase and efflux. The effect of the EPI might be masked by the dominant hydrolysis mechanism.
  • Measure Gene Expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of efflux pump genes (e.g., acrB, mexB) in your resistant isolate against a susceptible control. Significant overexpression (>4-fold) is strong evidence of efflux involvement [3].

References

Sulopenem asymptomatic bacteriuria clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs and Troubleshooting for Researchers

For researchers in drug development, the sulopenem-ASB finding presents a classic challenge in clinical endpoint interpretation. Below are key considerations and proposed methodologies for further investigation.

FAQ 1: What is the clinical significance of the higher asymptomatic bacteriuria rate with sulopenem?

  • Trial Endpoint Impact: In uUTI and cUTI trials, the primary efficacy endpoint is typically a combined clinical and microbiological response. A patient with "asymptomatic bacteriuria" at follow-up (i.e., a positive urine culture without symptoms) is classified as a microbiological failure, even if they are clinically cured [1] [2]. This directly impacts the overall success rate in the statistical analysis.
  • Lack of Clinical Correlation: Asymptomatic bacteriuria is generally not considered a condition that requires treatment, as per IDSA guidelines [3]. Therefore, its use as a determinant of drug failure in clinical trials may not reflect true clinical outcomes. The investigators of the SURE trials noted that the clinical significance of this finding was unclear and warranted further study [4].

FAQ 2: What are the leading hypotheses for this observation? Researchers should explore these non-mutually exclusive hypotheses:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Factors: Sulopenem may not achieve sustained concentrations in the urine or urinary tract tissues sufficient to completely eradicate all pathogens in some patients, leading to persistent but asymptomatic colonization [5].
  • Microbiome and Recolonization: The antibiotic effect of sulopenem on the gut or periurethral flora might allow for quicker recolonization with uropathogenic bacteria after treatment ends.
  • Insufficient Treatment Duration: The treatment course (e.g., 5 days for uUTI) might be inadequate for complete sterilization of the urine in a subset of patients, even though it resolves symptoms.

FAQ 3: What experimental approaches can we use to investigate this? To de-risk this issue in future antibiotic development, consider the following investigative protocols:

Investigation Area Proposed Experimental Methodology
PK/PD Modeling Conduct in vitro time-kill studies and urinary PK modeling in humans. Determine the probability of target attainment for various dosing regimens against common uropathogens. This helps assess if optimized dosing can achieve more complete eradication [6] [5].
Mechanism of Persistence Use in vitro biofilm models to test if sulopenem has reduced activity against bacteria in a biofilm state within the bladder. Perform transcriptomic analysis on bacterial isolates collected post-treatment to identify potential persistence pathways.
Microbiome Impact Design longitudinal cohort studies with serial urine and stool samples. Use 16S rRNA sequencing and culture to track dynamic changes in the gut and urinary microbiota during and after sulopenem therapy, comparing outcomes between patients with and without post-treatment ASB.

The diagram below illustrates a structured workflow for investigating the cause of asymptomatic bacteriuria in antibiotic clinical trials.

Start Observed High ASB Rate in Clinical Trial PKPD PK/PD & Dosing Investigation Start->PKPD Mech Mechanism of Persistence Start->Mech Micro Microbiome Impact Study Start->Micro P1 Conduct in vitro time-kill studies PKPD->P1 M1 Test activity in biofilm models Mech->M1 Mi1 Collect serial urine and stool samples Micro->Mi1 P2 Model human urinary PK P1->P2 P3 Assess probability of target attainment P2->P3 Decision Do results identify a modifiable factor? P3->Decision M2 Perform transcriptomic analysis on isolates M1->M2 M2->Decision Mi2 16S rRNA sequencing and culture Mi1->Mi2 Mi2->Decision Decision->Start No Act Implement Strategy in Next Trial Design Decision->Act Yes

Safety and Tolerability Context

It is important for researchers to note that across trials, both intravenous and oral formulations of sulopenem were well-tolerated, with a safety profile comparable to ciprofloxacin and ertapenem [4] [1]. The most common adverse events were diarrhea, nausea, and headache, with low rates of discontinuation due to adverse events [4] [5]. This indicates that the ASB finding was not associated with overall safety concerns.

References

Clinical Presentation & Incidence of Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence of gastrointestinal adverse reactions reported in clinical trials for sulopenem compared to other antibiotics.

Adverse Reaction ORLYNVAH (Sulopenem) (N=1932) Amoxicillin/Clavulanate (N=1107) Ciprofloxacin (N=822)
Diarrhea 10% (194) [1] 4% (45) [1] 3% (21) [1]
Nausea 4% (80) [1] 3% (32) [1] 4% (30) [1]
Vomiting 2% (29) [1] 0.4% (4) [1] 1% (11) [1]
Leading to Discontinuation 1% (21/1932) [1] N/A N/A
Leading to Discontinuation (Diarrhea) 0.3% (5/1932) [1] N/A N/A

Most diarrhea cases are mild, with a low rate of treatment discontinuation (only 0.3% for diarrhea) [1]. However, it is critical to monitor for Clostridioides difficile-associated diarrhea (CDAD), which can occur up to two months after antibiotic administration [2] [3]. Symptoms of CDAD include severe, persistent, or watery diarrhea, blood in stool, fever, and severe abdominal cramps [4].

Experimental Protocols & Data Analysis

For researchers analyzing this adverse event, the following methodological details from pivotal trials are essential.

1. Key Clinical Trial Design A 2025 double-blind, randomized, controlled, non-inferiority trial (139 sites in the US) provides primary safety data [5].

  • Intervention: Sulopenem etzadroxil/probenecid (500 mg/500 mg).
  • Comparator: Amoxicillin/clavulanate (875 mg/125 mg).
  • Population: Adult women with uncomplicated urinary tract infection (uUTI).
  • Analysis Population: Safety analysis was performed on all patients who received any trial medication [5].
  • Findings: This trial confirmed the higher incidence of diarrhea with sulopenem (8.1%) compared to amoxicillin/clavulanate (4.1%) [5].

2. Systematic Review Methodology A 2025 systematic review (following PRISMA guidelines) synthesized evidence on sulopenem's safety and efficacy [6].

  • Databases Searched: PubMed, Scopus, Embase, Medline, and Cochrane Library.
  • Search Strategy: Used MeSH terms and keywords including "uncomplicated urinary tract infection," "uUTI," and "sulopenem."
  • Eligibility Criteria: Included English-language, peer-reviewed primary research (RCTs, cohort studies) on sulopenem for adult uUTI. Excluded reviews, non-comparative studies, and pediatric studies [6].
  • Outcome Measures: Microbiological cure, clinical resolution, recurrence rate, and adverse events were key outcomes [6].

Mechanistic Pathways & Management

The following diagram illustrates the pathophysiology of sulopenem-associated diarrhea and the recommended decision pathway for management, which can inform preclinical and clinical research.

Start Sulopenem Administration A Alters Normal Gut Microbiota Start->A B Direct GI Irritation Start->B C Onset of Diarrhea A->C B->C D Assess Severity & Timing C->D E1 Mild to Moderate (No 'Red Flag' Symptoms) D->E1 E2 Severe or 'Red Flag' Symptoms D->E2  Watery/Bloody Diarrhea, Fever, Severe Cramps F1 Supportive Care: - Hydration - Dietary Adjustment - Monitor Resolution E1->F1 F2 Consider C. difficile Infection (CDAD) E2->F2 G1 Continue Therapy & Monitor F1->G1 G2 Discontinue Sulopenem & Investigate F2->G2 Outcome1 Symptom Resolution G1->Outcome1 Outcome2 Confirm CDAD Diagnosis & Initiate Specific Treatment G2->Outcome2

Diagram Title: Sulopenem-Associated Diarrhea Management Pathway

Key Considerations for Researchers:

  • Drug-Drug Interactions: Sulopenem is administered with probenecid, an OAT1/3 inhibitor. Be aware of potential interactions with other drugs eliminated via these transporters (e.g., methotrexate, NSAIDs) [2].
  • Contraindications: The combination is contraindicated in patients with known blood dyscrasias, uric acid kidney stones, or a history of hypersensitivity to beta-lactam antibiotics [2] [3].
  • Animal Model Data: In preclinical studies, sulopenem was present in the milk of lactating rats, suggesting potential for excretion in human milk [2].

References

Sulopenem ESBL-producing Enterobacterales resistance

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Susceptibility Profile of Sulopenem

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of sulopenem against contemporary clinical isolates of Enterobacterales, including resistant phenotypes [1] [2].

Organism or Phenotype Sulopenem MIC₅₀ (mg/L) Sulopenem MIC₉₀ (mg/L) % Inhibited at ≤0.5 mg/L % Inhibited at ≤1 mg/L
All Enterobacterales (n=1086-1647) 0.03 0.25 98.0% 99.2% [1] [2]
Escherichia coli (including ESBL-phenotype) 0.03 0.03 - 0.06 100.0% (at ≤1 mg/L) -
Klebsiella pneumoniae (including ESBL-phenotype) 0.03 - 0.06 0.12 - 1 98.8% (at ≤1 mg/L) -
Ciprofloxacin-non-susceptible 0.03 - 0.06 0.12 - 0.5 - -
Nitrofurantoin-non-susceptible 0.03 - 0.06 0.12 - 0.5 - -
TMP/SMX-non-susceptible 0.03 - 0.06 0.12 - 0.5 - -

Key takeaways:

  • Potent Activity: Sulopenem exhibits low MIC values against Enterobacterales, indicating high potency [1] [2].
  • Effective against ESBL: Its activity is conserved against ESBL-producing E. coli and K. pneumoniae [1] [2].
  • Activity vs. MDR: It maintains potency against isolates resistant to other common oral antibiotics like ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole (TMP/SMX) [1] [2].

Resistance Mechanisms and Cross-Resistance

Understanding resistance is crucial for troubleshooting in vitro results. The primary mechanisms that can affect sulopenem's activity are outlined below [3] [4].

Mechanism Description Impact on Sulopenem
Enzymatic Degradation Production of carbapenemases (e.g., KPC, NDM, VIM). ESBLs alone do not confer resistance. High-level resistance is expected. Cross-resistance with other carbapenems (imipenem, meropenem) occurs [3] [4].
Altered Target Site Mutations in Penicillin-Binding Proteins (PBPs). Confers resistance (e.g., in methicillin-resistant Staphylococcus aureus or MRSA) [3].
Reduced Permeability Loss or mutation of outer membrane porin channels (e.g., OmpF, OmpK36). Reduced intracellular concentration, potentially leading to increased MICs [3] [4].
Efflux Pumps Overexpression of efflux systems (e.g., MexAB-OprM in Pseudomonas aeruginosa). Can export sulopenem out of the cell, reducing efficacy [3].

Experimental Protocols for Susceptibility Testing

For reliable and reproducible results, adhere to standardized reference methods.

Broth Microdilution (BMD) for Enterobacterales

BMD is the CLSI reference method for determining MICs [2] [4].

  • Inoculum Preparation: Adjust the turbidity of a log-phase broth culture or a bacterial suspension directly from agar plates to match a 0.5 McFarland standard. This yields approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension in sterile saline or broth to achieve a final inoculum of ~5 x 10⁵ CFU/mL in each well of the microdilution tray [2].
  • MIC Panel: Use cation-adjusted Mueller-Hinton broth (CAMHB). Panels should contain serial two-fold dilutions of sulopenem [4].
  • Incubation: Incubate panels at 35±2°C in ambient air for 16-20 hours [2].
  • Quality Control: Include Escherichia coli ATCC 25922. The expected sulopenem MIC QC range for this strain is 0.015 to 0.06 mg/L [4].
Disk Diffusion Testing for Enterobacterales

Disk diffusion provides a qualitative result based on zone diameter [4].

  • Inoculum and Plating: As with BMD, prepare a 0.5 McFarland suspension. Within 15 minutes, swab the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of growth [4].
  • Disk Application: Apply a 2 μg sulopenem disk to the inoculated agar surface [4].
  • Incubation: Incubate at 35±2°C in ambient air for 16-18 hours [4].
  • Quality Control: For E. coli ATCC 25922, the established QC zone diameter range is 24 to 30 mm [4].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the bactericidal action of sulopenem and how bacterial resistance mechanisms can interfere with it.

A Sulopenem enters bacterial cell B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inhibits peptidoglycan cross-linking B->C D Disrupts cell wall synthesis C->D E Bacterial cell death D->E M1 Efflux Pumps R Antibiotic Resistance M1->R Exports antibiotic M2 Porin Loss M2->R Blocks entry M3 β-Lactamase Production (e.g., Carbapenemases) M3->R Hydrolyzes drug M4 Altered PBPs M4->R Prevents binding R->A Subverts

FAQ for Researchers

Q1: My susceptibility data shows a sulopenem-resistant Enterobacterales isolate. What are the most likely mechanisms? The most probable mechanism is the production of a carbapenemase, leading to cross-resistance with other carbapenems like imipenem and meropenem [3] [4]. You should also investigate porin mutations, especially in isolates that are resistant to ertapenem but susceptible to other carbapenems [3].

Q2: For which infection types does the in vitro data best support the use of sulopenem? The most robust in vitro data supports its use against urinary tract infections (UTIs), particularly those caused by multidrug-resistant Enterobacterales, including ESBL producers [1] [2]. It also shows potent activity against anaerobic bacteria, supporting potential evaluation in intra-abdominal infections [2].

Q3: Why is probenecid co-administered with the oral prodrug, sulopenem etzadroxil? Probenecid inhibits the renal tubular secretion of the active drug, sulopenem. This increases the plasma concentration and systemic exposure of sulopenem, thereby improving its overall bioavailability and efficacy [3] [5].

References

Sulopenem Pseudomonas aeruginosa intrinsic resistance

Author: Smolecule Technical Support Team. Date: February 2026

Core Resistance Mechanisms in P. aeruginosa

The table below summarizes the key intrinsic mechanisms that contribute to P. aeruginosa's resistance to sulopenem and other penems.

Mechanism Key Components Role in Penem/Sulopenem Resistance
Reduced Outer Membrane Permeability [1] [2] [3] Low porin density (e.g., OprF), restrictive porin channels Creates a primary physical barrier, significantly slowing antibiotic influx [1].
Efflux Pump Systems [1] [2] [3] MexAB-OprM (constitutively expressed), MexXY-OprM Actively exports a wide range of antibiotics; MexAB-OprM is a principal mechanism for intrinsic penem resistance [1].
Chromosomal β-Lactamase (AmpC) [1] [3] Inducible AmpC cephalosporinase Contributes to resistance, but is not the primary mechanism for penems; its role becomes critical when efflux is compromised [1].

The following diagram illustrates how these mechanisms interact to protect P. aeruginosa from antibiotics like sulopenem.

G Antibiotic Sulopenem/Penem OM Outer Membrane Antibiotic->OM 1. Limited Influx Periplasm Periplasmic Space OM->Periplasm Cytoplasm Cytoplasm Periplasm->Cytoplasm 2. Slow Diffusion Efflux Efflux Pump (e.g., MexAB-OprM) Periplasm->Efflux 4. Active Efflux AmpC AmpC β-Lactamase Periplasm->AmpC 5. Enzymatic Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) Cytoplasm->PBPs 3. Target Binding

Key Experimental Evidence and Methodologies

The foundational understanding of penem resistance comes from a 2001 study that constructed isogenic mutants of P. aeruginosa strain PAO1. The key findings and methods are summarized below [1].

Experimental Findings
Bacterial Strain Key Genotype/Phenotype Implication for Penem Resistance
PAO1 (Wild-type) Functional OM barrier, MexAB-OprM, AmpC High intrinsic resistance to penems [1].
KG2225 mexA::res-ΩSm (defective MexAB-OprM) Increased susceptibility to penems; identifies efflux as a key mechanism [1].
KG2504 ampC::ΩSm (defective AmpC β-lactamase) Minimal change in penem susceptibility; AmpC is not the primary mechanism [1].
KG2505 mexA::res-ΩSm ampC::ΩSm (defective efflux and AmpC) Significantly increased susceptibility; combination of defects has a synergistic effect [1].
PAO1/pKMF010 Expresses E. coli OmpF porin Compromised OM barrier increases penem susceptibility [1].
Key Protocols from the Study
  • Construction of Isogenic Mutants:

    • Method: Use of insertion mutagenesis with antibiotic resistance cassettes (e.g., ΩSm) to disrupt target genes like mexA and ampC in the wild-type PAO1 background [1].
    • Purpose: To create genetically defined strains for comparing the individual and combined contributions of each resistance mechanism without confounding genetic variables [1].
  • Modifying the Outer Membrane Barrier:

    • Method: Introduction of a plasmid (pKMF010) carrying the E. coli major porin gene ompF under an inducible promoter into P. aeruginosa [1].
    • Purpose: To artificially increase the permeability of the otherwise restrictive P. aeruginosa outer membrane and assess its impact on antibiotic susceptibility [1].
  • Susceptibility Testing (MIC Determination):

    • Method: Standard broth microdilution following guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) [1].
    • Purpose: To quantitatively measure the minimum inhibitory concentration (MIC) of various penems (e.g., faropenem, sulopenem) against the panel of isogenic mutants [1].
  • Competition Assays for PBP Affinity:

    • Method: Using bocillin-FL (a fluorescent penicillin) to compete with penem antibiotics for binding to purified penicillin-binding proteins (PBPs). The affinity is inferred from the concentration required to displace 50% of the bocillin-FL binding (IC50) [1].
    • Key Finding: The affinity of PBP 1b and PBP 2 for faropenem was only about 1.5- to 1.8-fold lower than for imipenem, suggesting that poor PBP binding is not a major factor in the high intrinsic resistance to penems [1].

Troubleshooting Guide & FAQs

Q: Our susceptibility testing shows sulopenem is inactive against a clinical P. aeruginosa isolate. Is this expected? A: Yes, this is a typical finding due to intrinsic resistance. Wild-type P. aeruginosa is expected to be non-susceptible to sulopenem primarily because of its efflux pumps and outer membrane barrier [1] [3].

Q: If I knock out the MexAB-OprM efflux pump, will the strain become fully susceptible to sulopenem? A: Not necessarily. While knockout of mexAB-oprM significantly increases susceptibility, reducing resistance to a level comparable to susceptible bacteria like E. coli typically requires the additional loss of either the outer membrane barrier or AmpC β-lactamase activity [1]. This demonstrates the interplay of multiple mechanisms.

Q: Does P. aeruginosa produce a carbapenemase that hydrolyzes sulopenem? A: No, the high intrinsic resistance is not due to an innate, potent carbapenemase. The chromosomally encoded AmpC has weak activity against penems, and the primary defenses are the membrane barrier and efflux [1]. However, acquired carbapenemases (e.g., VIM, IMP) in resistant clones will confer high-level resistance [3].

Q: How can I experimentally demonstrate the contribution of the outer membrane barrier? A: As shown in the foundational study, you can introduce the E. coli OmpF porin gene into P. aeruginosa via a plasmid. A resulting increase in susceptibility indicates the strain's native outer membrane was a significant barrier [1].

References

Sulopenem carbapenemase-producing Enterobacterales

Author: Smolecule Technical Support Team. Date: February 2026

Sulopenem & CPE: A Technical FAQ

  • What is the activity of sulopenem against CPE? Sulopenem, like other carbapenems, is not effective against Carbapenemase-producing Enterobacterales (CPE). Cross-resistance is expected because CPE produce enzymes that hydrolyze the beta-lactam ring in carbapenems, the same class to which sulopenem belongs. Its development is targeted more at pathogens harboring Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC enzymes, not carbapenemases [1] [2].

  • What are the established susceptibility testing methods for sulopenem? Standardized methods for susceptibility testing of sulopenem are under development. Key findings from recent studies include:

    • Disk Diffusion: A 2-μg sulopenem disk has been developed and evaluated. A multi-laboratory quality control study established a zone diameter range of 24 to 30 mm for the E. coli ATCC 25922 QC strain [2].
    • Broth Microdilution: The reference broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). Proposed interpretive criteria for sulopenem are ≤0.5/1/≥2 μg/mL for Susceptible/Intermediate/Resistant [2].
  • How should a CPE isolate be handled in a sulopenem study? If you encounter a CPE isolate during your research, follow the workflow below to troubleshoot and characterize the resistance. Accurate detection of carbapenemase production is a critical first step.

Start Isolate with reduced sulopenem susceptibility PhenotypicTest Perform phenotypic carbapenemase test Start->PhenotypicTest MolecularTest Confirm with molecular test (PCR for blaKPC, blaNDM, etc.) PhenotypicTest->MolecularTest Positive Investigate Investigate alternative resistance mechanisms (e.g., porin loss, efflux pumps) PhenotypicTest->Investigate Negative IsCPE Carbapenemase-Producing Enterobacterales (CPE) confirmed MolecularTest->IsCPE Document Document as resistant to sulopenem and cross-resistant to carbapenems IsCPE->Document

Detailed Experimental Protocols

1. Phenotypic Detection of Carbapenemase Activity using UPLC-MS/MS This method provides a highly sensitive and specific phenotypic detection of carbapenemase activity by directly measuring the hydrolysis of carbapenem antibiotics [3].

  • Principle: Carbapenemase-producing bacteria hydrolyze the beta-lactam ring of carbapenem antibiotics. UPLC-MS/MS is used to quantify the remaining intact antibiotic after incubation with a bacterial suspension.
  • Materials:
    • Bacterial strain to be tested.
    • Ertapenem and/or meropenem standard (5 mg/mL stock solution).
    • Saline solution (0.85% NaCl).
    • Methanol containing an internal standard (e.g., meropenem-d6).
    • UPLC-MS/MS system with a C18 column (e.g., Waters BEH C18).
  • Procedure:
    • Adjust a bacterial suspension (from an overnight culture on Mueller-Hinton agar) to McFarland standard 4 in saline.
    • Incubate 1 mL of the suspension with 5 mg/mL of ertapenem or meropenem for 3-4 hours at 36°C with gentle agitation.
    • Centrifuge the suspension at 12,000 × g for 5 minutes.
    • Mix 300 μL of the supernatant with 700 μL of methanol containing the internal standard.
    • Centrifuge again at 12,000 × g for 5 minutes.
    • Mix 200 μL of the final supernatant with 800 μL of water.
    • Inject 5 μL into the UPLC-MS/MS system.
    • Quantify the remaining ertapenem and meropenem using a calibration curve. A hydrolysis rate greater than 20-30% is indicative of carbapenemase production [3].

2. Disk Diffusion Susceptibility Testing for Sulopenem This is a standardized method to determine the susceptibility of Enterobacterales to sulopenem [2].

  • Principle: The zone of inhibition around a disk containing sulopenem correlates with the susceptibility of the microorganism.
  • Materials:
    • Disk: 2-μg sulopenem disk.
    • Media: Mueller-Hinton Agar (MHA) plates.
    • QC Strain: E. coli ATCC 25922.
  • Procedure:
    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
    • Streak the entire surface of an MHA plate with the inoculum within 15 minutes.
    • Apply the 2-μg sulopenem disk to the agar surface.
    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
    • Measure the diameter of the zone of complete inhibition. For the E. coli ATCC 25922 QC strain, the expected range is 24-30 mm [2].

Quantitative Data Summary

The tables below summarize key in vitro and pharmacokinetic data for sulopenem.

Table 1: In Vitro Activity of Sulopenem Against Selected Bacterial Groups [1]

Bacterial Group Characteristics Sulopenem Activity (Relative to Comparators)
Gram-positive Aerobes MSSA, Enterococcus faecalis, Listeria monocytogenes Greater than meropenem and ertapenem
Gram-negative Aerobes ESBL-producing E. coli, CTX-M, Amp-C, MDR phenotypes Nearly identical to ertapenem and meropenem
Gram-negative Aerobes Pseudomonas aeruginosa No appreciable activity
Anaerobes Bacteroides fragilis Identical or slightly greater than imipenem

Table 2: Key Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects [1]

Parameter Value Range
Volume of Distribution (Vd) 15.8 - 27.6 L
Total Clearance (CLT) 18.9 - 24.9 L/h
Elimination Half-Life (t½) 0.88 - 1.03 hours
Renal Clearance (CLR) 8.0 - 10.6 L/h
% Recovered Unchanged in Urine 35.5% ± 6.7% (after 1000 mg dose)

Key Considerations for Researchers

  • Clinical Trial Context: Phase III clinical trials (SURE-1 and SURE-2) demonstrated that while sulopenem was effective, it did not meet non-inferiority endpoints compared to fluoroquinolones or ertapenem in some analyses, partly due to higher rates of asymptomatic bacteriuria at the test-of-cure visit. This underscores the need for careful patient selection in trial design [1].
  • Oral Bioavailability: The oral prodrug, sulopenem etzadroxil, has variable bioavailability (20-34% fasted). Administration with food and probenecid significantly enhances absorption and systemic exposure, a critical factor for designing pharmacokinetic studies or oral dosing regimens [1].

References

Sulopenem Phase 3 Clinical Trial Designs & Margins

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name / Indication Non-Inferiority Margin Primary Endpoint & Population Comparator Outcome vs. Non-Inferiority
REASSURE (uUTI) [1] [2] [3] 10% [1] Overall success (clinical + microbiologic) at Day 12 in micro-MITT population [1] Oral Amoxicillin/Clavulanate [1] Met non-inferiority; demonstrated statistical superiority in the susceptible population [1] [3]
cUTI/Pyelonephritis [4] [5] 10% (implied) Overall success (clinical + microbiologic) at Day 21 in micro-MITT population [4] [5] IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-Clavulanate [4] Did not meet non-inferiority (67.8% vs 73.9%; difference -6.1%, 95% CI: -12.0 to -0.1%) [4]

Detailed Experimental Protocols

For researchers designing similar trials, the methodologies from these studies provide a robust reference.

  • REASSURE Trial Design (uUTI)

    • Study Population: Adult women with uncomplicated UTIs [1] [2].
    • Randomization & Intervention: Patients were randomized 1:1 to receive either oral sulopenem etzadroxil/probenecid or oral amoxicillin/clavulanate twice daily for five days [1] [6].
    • Blinding: The trial was double-blind [1] [6].
    • Primary Endpoint Analysis: Non-inferiority was concluded if the lower bound of the 95% confidence interval (CI) for the difference in success rates was greater than -10%. If the lower bound was greater than 0%, superiority could be concluded [1].
  • cUTI Trial Design

    • Study Population: Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute pyelonephritis [4] [5].
    • Randomization & Intervention: Patients were randomized 1:1 to two treatment sequences [5]:
      • Intervention Arm: IV sulopenem (1000 mg once daily) for 5 days, followed by oral sulopenem etzadroxil/probenecid.
      • Comparator Arm: IV ertapenem (1000 mg once daily) for 5 days, followed by oral ciprofloxacin or amoxicillin-clavulanate (based on susceptibility) [4] [5].
    • Blinding: The study was double-blind [5].
    • Treatment Duration: Total duration was 7-10 days, extendable to 14 days for patients with bacteremia [5].

The following diagram illustrates the high-level workflow and decision points for establishing non-inferiority in these types of clinical trials.

Start Start: Define Trial Objective Margin Set Non-Inferiority (NI) Margin Start->Margin Design Design: Randomized, Double-Blind, Active-Controlled Margin->Design Endpoint Define Primary Endpoint (Clinical + Microbiologic) Design->Endpoint Pop Define Analysis Population (e.g., micro-MITT) Endpoint->Pop Randomize Randomize & Treat Patients Pop->Randomize Analyze Analyze: Calculate Difference in Success Rates & 95% CI Randomize->Analyze Decision Is Lower Bound of 95% CI > -NI Margin? Analyze->Decision SuccessNI Conclusion: Non-Inferiority Met Decision->SuccessNI Yes FailNI Conclusion: Non-Inferiority Not Met Decision->FailNI No DecisionSup Is Lower Bound of 95% CI > 0? SuccessNI->DecisionSup DecisionSup->SuccessNI No    SuccessSup Conclusion: Superiority Met DecisionSup->SuccessSup Yes

References

Frequently Asked Questions: Sulopenem & UTI Treatment Failure

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Brief Summary of Current Evidence
Has sulopenem demonstrated treatment failure in clinical trials? Yes, a Phase 3 trial for complicated UTIs (cUTI) did not meet non-inferiority vs. ertapenem, indicating higher failure rates [1].
In which UTI type was failure observed? Failure was specifically documented in complicated UTIs (cUTI), including acute pyelonephritis [1]. Evidence for uncomplicated UTIs (uUTI) is more favorable [2].
What was the primary cause of failure? The failure was driven by a higher rate of asymptomatic bacteriuria at the test-of-cure visit in the sulopenem group [1].
Are there known risk factors for UTI treatment failure? Yes. Postmenopausal age (≥52 years) is a significant independent risk factor for clinical and microbiological failure in women with lower UTIs [3].

Experimental Data & Efficacy Summaries

The table below synthesizes key quantitative outcomes from major clinical trials investigating sulopenem for UTIs.

Table 1: Summary of Sulopenem Clinical Trial Outcomes in UTIs

Trial Focus & Population Comparator Primary Endpoint & Timepoint Sulopenem Success Rate Comparator Success Rate Difference & 95% CI Notes & Key Subgroups

| cUTI (Phase 3 Trial) [1] Microbiologic mITT (n=884) | IV Ertapenem → Oral Ciprofloxacin/Amoxicillin-clavulanate | Overall success (clinical + microbiologic eradication) at Test-of-Cure (Day 21) | 67.8% | 73.9% | -6.1% (-12.0%, -0.1%) | Non-inferiority not met. Driven by lower asymptomatic bacteriuria rates in ertapenem→ciprofloxacin subgroup. | | uUTI (Systematic Review) [2] | Ciprofloxacin | Test-of-Cure results | 62.6% | 35.0% | - | Data from a subgroup with ciprofloxacin-resistant infections, showing sulopenem's potential utility. | | uUTI (Systematic Review) [2] | Amoxicillin-Clavulanate | Not Specified | Equal or Superior | - | - | Among resistant strains, sulopenem/probenecid was non-inferior or superior. |

Established Experimental Protocols

For researchers investigating sulopenem, here are standardized protocols for key laboratory analyses cited in the literature.

Protocol 1: Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination [4]

  • Objective: To determine the in vitro MIC of sulopenem against bacterial isolates using the CLSI reference method.
  • Materials:
    • Sulopenem powder of known potency.
    • Cation-adjusted Mueller-Hinton broth (CAMHB).
    • 96-well microdilution trays.
    • Bacterial isolate, 18-24 hour culture.
    • Quality control strain: E. coli ATCC 25922.
  • Procedure:
    • Prepare a two-fold serial dilution of sulopenem in CAMHB across the wells of the microdilution tray.
    • Standardize the bacterial inoculum to a turbidity of 0.5 McFarland, then further dilute to achieve a final concentration of approximately 5 × 10^5 CFU/mL in each well.
    • Inoculate the trays with the standardized bacterial suspension.
    • Incubate the trays aerobically at 35±2°C for 16-20 hours.
  • Analysis: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism. Compare results to proposed interpretive criteria (e.g., S ≤0.5 μg/mL, I = 1 μg/mL, R ≥2 μg/mL) [4].

Protocol 2: Disk Diffusion Susceptibility Testing [4]

  • Objective: To determine bacterial susceptibility to sulopenem using disk diffusion.
  • Materials:
    • 2-μg sulopenem disk (the mass selected for clinical trial and development use).
    • Mueller-Hinton Agar (MHA) plates from a certified manufacturer.
    • Bacterial isolate and QC strain (E. coli ATCC 25922), as above.
  • Procedure:
    • Standardize the bacterial inoculum to a 0.5 McFarland standard.
    • Evenly lawn the inoculum onto the surface of an MHA plate.
    • Apply the 2-μg sulopenem disk to the inoculated agar surface.
    • Incubate the plate aerobically at 35±2°C for 16-18 hours.
  • Analysis: Measure the diameter of the zone of inhibition around the disk in mm. For the QC strain E. coli ATCC 25922, the established quality control range is 24 to 30 mm [4].

Troubleshooting Guide: Investigating Sulopenem Failure

The following workflow outlines a systematic approach for diagnosing potential causes of sulopenem treatment failure in a research or clinical trial context.

G Start Investigate Sulopenem Treatment Failure ConfirmFailure Confirm Failure per Protocol Definition Start->ConfirmFailure ClinicalCure Assess Clinical Cure (Resolution of Symptoms) ConfirmFailure->ClinicalCure MicroEradication Assess Microbiological Eradication (TOC urine culture <10³ CFU/mL) ClinicalCure->MicroEradication DC_Clinical Clinical Failure? ClinicalCure->DC_Clinical PathogenProfile Analyze Baseline Pathogen Profile MicroEradication->PathogenProfile DC_Micro Microbiological Failure? MicroEradication->DC_Micro Resistance Check for Known Resistance Mechanisms? (Carbapenemases, Porin loss, Efflux) PathogenProfile->Resistance PatientFactors Evaluate Patient Factors (Age ≥52, cUTI vs uUTI, complicating conditions) Resistance->PatientFactors DC_Resist Resistance Detected or Suspected? Resistance->DC_Resist DC_Risk Key Risk Factors Present? PatientFactors->DC_Risk DC_Clinical->MicroEradication No DC_Clinical->DC_Micro Yes DC_Micro->PathogenProfile No DC_Micro->DC_Resist Yes DC_Resist->PatientFactors No ConclusionResistance Potential Cause: Microbiological Resistance Conduct genotypic analysis. DC_Resist->ConclusionResistance Yes ConclusionHost Potential Cause: Host & Infection Factors cUTI and older age are key risks. DC_Risk->ConclusionHost Yes ConclusionOther Consider Other Causes: Inoculum effect, PK/PD issues, or non-adherence (oral). DC_Risk->ConclusionOther No

References

Why does Sulopenem stop working against some bacteria?

Author: Smolecule Technical Support Team. Date: February 2026

Sulopenem, like other β-lactam antibiotics, must penetrate the bacterial outer membrane to reach its target. Bacteria can develop resistance by altering the structure of this membrane, specifically by changing the proteins and lipids that control what enters the cell [1]. The diagram below illustrates how these changes prevent the antibiotic from working.

G cluster_bacteria Bacterial Cell Antibiotic Sulopenem Porin Porin Channel (Normal) Antibiotic->Porin AlteredPorin Altered/Lost Porin Antibiotic->AlteredPorin Target Penicillin-Binding Proteins (PBPs) Porin->Target Drug Influx Resistance Antibiotic Resistance (Bacterial Cell Survives) AlteredPorin->Resistance Reduced Uptake OM Outer Membrane

Diagram 1: Mechanism of Outer Membrane-Mediated Resistance to Sulopenem.

How can I detect these outer membrane changes?

Detecting alterations involves a combination of phenotypic and genotypic methods. The table below summarizes the key experimental approaches.

Method What It Detects Key Experimental Steps Interpretation & Troubleshooting

| Antibiotic Susceptibility Testing (AST) [2] | Changes in Minimum Inhibitory Concentration (MIC) | 1. Perform broth microdilution for Sulopenem. 2. Use standard guidelines (e.g., CLSI/EUCAST). 3. Compare MIC to susceptible breakpoints. | An elevated MIC suggests resistance. Rule out other mechanisms (e.g., efflux pumps, β-lactamase production) with additional tests. | | Porin Expression Analysis [1] [3] | Loss or reduction of porin proteins (e.g., OmpF, OmpC). | 1. Isolate outer membrane proteins. 2. Separate via SDS-PAGE. 3. Detect porins with Western Blot [4]. | Fainter or absent bands for specific porins indicate downregulation. Ensure protein load is consistent; use a housekeeping membrane protein as a control. | | Lipopolysaccharide (LPS) Profiling [1] | Modifications to LPS structure (e.g., "rough" mutants). | 1. Extract LPS using hot phenol-water method. 2. Separate by gel electrophoresis (e.g., DOC-PAGE). 3. Visualize with silver staining. | A "ladder" pattern indicates smooth LPS (more resistant). A lack of laddering indicates rough LPS (often more susceptible to some drugs). | | Genotypic Detection [3] | Mutations in porin genes (e.g., ompF, ompK36). | 1. PCR amplify porin genes. 2. Perform Sanger sequencing. 3. Compare sequence to wild-type reference. | Identify nonsense/missense mutations or frameshifts that truncate or alter the porin protein. Correlate with phenotypic data. |

Troubleshooting common experimental challenges

  • Unexpected AST Results: If the MIC is elevated but you cannot find porin alterations, investigate the potential presence of efflux pumps. Use an efflux pump inhibitor (like PAβN) in a combination assay. If the MIC decreases significantly in the presence of the inhibitor, active efflux is likely contributing to resistance [1].
  • Western Blot Issues: High background noise in Western Blots can obscure results. To reduce background, try manipulating the concentration of Tween-20 in the wash buffer or treating the membrane with glutaraldehyde [4]. Always include a positive control (a bacterial strain with known porin expression) to validate your protocol.
  • LPS Gel Troubles: If the LPS bands are faint or smeared on a DOC-PAGE gel, ensure the LPS extraction is performed carefully from a fresh, high-density bacterial culture. Contamination with proteins or nucleic acids can interfere with separation and staining.

A basic protocol for outer membrane protein isolation

This protocol is a starting point for preparing samples for SDS-PAGE and Western Blot analysis [1].

  • Cell Culture: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate liquid medium.
  • Cell Disruption: Harvest cells by centrifugation. Resuspend the pellet in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) and disrupt the cells using a method like sonication or passage through a French press.
  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 × g for 10 minutes) to remove unbroken cells.
  • Membrane Fractionation: Centrifuge the supernatant at a high speed (e.g., 100,000 × g for 1 hour) to pellet the total membrane fraction.
  • Solubilization of Inner Membrane: Resuspend the total membrane pellet in a solution containing a detergent like Sarkosyl (sodium lauroyl sarcosinate), which selectively solubilizes the inner membrane. Incubate on ice for 30 minutes.
  • Isolation of Outer Membranes: Centrifuge the Sarkosyl-treated suspension again at high speed (100,000 × g for 1 hour). The pellet contains the enriched outer membrane proteins.
  • Analysis: Resuspend the final pellet and determine the protein concentration. The sample is now ready for SDS-PAGE.

Research note on combination resistance

A single mechanism is often not enough for high-level resistance. In clinical isolates, porin loss is frequently found together with other mechanisms, such as the production of β-lactamase enzymes (like CTX-M ESBLs or carbapenemases) or the upregulation of efflux pumps (like MexAB-OprM in Pseudomonas aeruginosa) [5] [2]. This combination creates a synergistic effect, significantly increasing resistance levels. Therefore, when investigating Sulopenem resistance, a comprehensive approach that checks for all major mechanisms is crucial.

References

Sulopenem vs ciprofloxacin uncomplicated UTI

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

Parameter Sulopenem etzadroxil/probenecid Ciprofloxacin Notes & Context
Overall Success (Combined mMITT Population) [1] 65.6% 67.9% Met statistical non-inferiority
Ciprofloxacin-Susceptible Pathogens (mMITT-S) [1] [2] 66.8% 78.6% Did not meet non-inferiority; driven by higher asymptomatic bacteriuria with sulopenem
Ciprofloxacin-Non-Susceptible Pathogens (mMITT-R) [1] [2] 62.6% 36.0% Demonstrated statistical superiority (p < 0.001)
Common Adverse Event (Diarrhea) [1] [2] 12.4% 2.5% More frequent with sulopenem

Detailed Experimental Protocols

The data in the summary table primarily comes from the SURE-1 Phase 3 clinical trial. Here is a detailed breakdown of its methodology for professional evaluation [1] [2].

  • Trial Design: A prospective, randomized, multicenter, double-blind, double-dummy study conducted from August 2018 to January 2020.
  • Patient Population: The study enrolled 1,671 adult women with uUTI, defined by a positive urinalysis and at least two symptoms (e.g., dysuria, frequency, urgency). The primary efficacy analysis was performed on the microbiological Modified Intent-to-Treat (mMITT) population, which included patients with baseline urine cultures positive for Enterobacterales or Staphylococcus saprophyticus (≥10⁵ CFU/mL).
  • Interventions: Patients were randomized 1:1 to receive either:
    • Oral sulopenem etzadroxil 500 mg/probenecid 500 mg twice daily for 5 days, or
    • Oral ciprofloxacin 250 mg twice daily for 3 days. To maintain blinding, both regimens included a matched placebo.
  • Primary Endpoint: Overall success at the Test-of-Cure visit (Day 12), defined as a combination of clinical resolution of symptoms and microbiologic eradication (<10³ CFU/mL of the baseline uropathogen).
  • Statistical Analysis: A hierarchical testing strategy was used:
    • Superiority of sulopenem vs. ciprofloxacin was tested in the pre-specified mMITT population with ciprofloxacin-non-susceptible baseline pathogens (mMITT-R).
    • Non-inferiority (with a -10% margin) was tested in the population with ciprofloxacin-susceptible pathogens (mMITT-S).

Mechanisms of Action and Resistance

Understanding the distinct mechanisms of action is key to interpreting the clinical data, especially regarding resistance.

g cluster_sulopenem Sulopenem (β-lactam/Penem) cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_resistance Primary Resistance Mechanisms S1 Binds to Penicillin- Binding Proteins (PBPs) S2 Inhibits Peptidoglycan Cross-Linking S1->S2 S3 Disrupts Bacterial Cell Wall Synthesis S2->S3 S4 Bactericidal Activity (Cell Lysis) S3->S4 C1 Inhibits DNA Gyrase (Topoisomerase II) & Topoisomerase IV C2 Blocks Bacterial DNA Replication C1->C2 C3 Induces Lethal Double-Strand DNA Breaks C2->C3 C4 Bactericidal Activity C3->C4 R1 Alterations in Target PBPs (e.g., MRSA) R1->S1 Resists R2 Expression of Carbapenemases R2->S1 Resists R3 Reduced Porin Expression & Efflux Pumps R3->S1 Resists R4 Chromosomal Mutations in QRDRs (gyrA, parC) R4->C1 Resists R5 Plasmid-Mediated Resistance (PMQR) Genes R5->C1 Resists R6 Overexpression of Efflux Pumps (marA) R6->C1 Resists

Diagram: Comparison of Antibacterial Mechanisms and Resistance. QRDR: Quinolone Resistance-Determining Regions.

The differing mechanisms explain the clinical efficacy profile [3] [4]:

  • Sulopenem's stability against many β-lactamases makes it effective against ESBL-producing pathogens, a common source of resistance to other antibiotics.
  • Ciprofloxacin resistance is often mediated by chromosomal mutations, which can be selected for rapidly, even during a single course of treatment.

The Context of Ciprofloxacin Resistance

The superior performance of sulopenem against non-susceptible pathogens is highly relevant given the rising global rates of ciprofloxacin resistance.

  • Growing Resistance: Surveillance studies show concerning trends. One study in Brazil reported E. coli ciprofloxacin resistance rates reaching 36% in 2014 [5]. A 2023 U.S. study found that gut carriage of ciprofloxacin-resistant E. coli in women increased from 14.2% to 19.8% between 2015 and 2021, despite a reduction in ciprofloxacin prescriptions [6].
  • Co-resistance: Alarmingly, these ciprofloxacin-resistant isolates are increasingly co-resistant to third-generation cephalosporins, further limiting treatment options [6].

Research Implications and Future Directions

For researchers and drug developers, the data on sulopenem highlights several key points:

  • Targeted Indication: Sulopenem's primary value lies in treating uUTIs caused by multidrug-resistant (MDR) Gram-negative pathogens, particularly ciprofloxacin-non-susceptible and ESBL-producing Enterobacterales [7] [3] [8].
  • Stewardship Role: As an oral penem, it offers a step-down therapy from intravenous carbapenems, aligning with antimicrobial stewardship goals and potentially reducing hospitalizations [7] [3].
  • Safety Profile: The significantly higher incidence of diarrhea with sulopenem requires consideration and should be monitored in future studies [1] [3].
  • Ongoing Development: While approved for uUTIs (October 2024), its efficacy in complicated UTIs and other infections is still under evaluation. The optimal use strategy within hospital formularies will be defined by future research and stewardship programs [3] [9].

References

Comparative In Vitro Activity Against Enterobacterales

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data comparing the activity of sulopenem and meropenem against Enterobacterales.

Aspect Sulopenem Meropenem
General MIC₉₀ for Enterobacterales 0.25 mg/L [1] Typically <4 mg/L (often lower than sulopenem) [2] [3]
Activity vs. ESBL-E. coli MIC₉₀: 0.06 mg/L [1] MIC₉₀: ≤0.12 mg/L (often slightly more potent) [2]
Activity vs. ESBL-K. pneumoniae MIC₉₀: 0.12 mg/L [1] MIC₉₀: ≤0.25 mg/L (often slightly more potent) [2]
Activity vs. Gram-positive Aerobes Greater activity than meropenem against Enterococcus faecalis, Listeria monocytogenes, and MSSA [2] Less active than sulopenem against these Gram-positive species [2]
Activity vs. Anaerobes Similar or slightly greater than imipenem against many, including Bacteroides fragilis [2] Active, but direct comparative data with sulopenem not specified in results
Impact of Major Resistance Mechanisms Affected by carbapenemases, porin loss, efflux pumps; no activity against P. aeruginosa [2] [4] Affected by similar mechanisms; retains activity against a portion of P. aeruginosa and other non-fermenters [3]

Experimental Protocols and Methodologies

The comparative data is derived from standardized reference methods. Here are the typical experimental protocols:

  • Broth Microdilution (BMD): This is the reference method for determining Minimum Inhibitory Concentrations (MICs) as cited in the studies [4] [1]. The process can be visualized as follows:

    G Prepare antibiotic serial dilutions Prepare antibiotic serial dilutions Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Prepare antibiotic serial dilutions->Inoculate with standardized bacterial suspension Incubate (e.g., 35°C for 16-20 hours) Incubate (e.g., 35°C for 16-20 hours) Inoculate with standardized bacterial suspension->Incubate (e.g., 35°C for 16-20 hours) Read MIC: Lowest concentration inhibiting visible growth Read MIC: Lowest concentration inhibiting visible growth Incubate (e.g., 35°C for 16-20 hours)->Read MIC: Lowest concentration inhibiting visible growth Interpret using CLSI/EUCAST breakpoints Interpret using CLSI/EUCAST breakpoints Read MIC: Lowest concentration inhibiting visible growth->Interpret using CLSI/EUCAST breakpoints

    Caption: Reference Broth Microdilution (BMD) Workflow.

  • Disk Diffusion Testing: This method is used to establish correlation between zone diameters and MIC values [4].

    • A 2-μg sulopenem disk has been developed and validated for this purpose [4].
    • The zone diameter is measured and interpreted against established criteria (e.g., a proposed susceptible breakpoint of ≤0.5 μg/mL corresponds to a zone diameter of ≥24 mm for E. coli ATCC 25922) [4].
  • Resistance Mechanism Studies: Specific tests are used to identify resistance mechanisms in isolates with elevated MICs:

    • ESBL Production: Confirmed by in vitro synergy between third-generation cephalosporins and clavulanate [3].
    • Carbapenemase Production: Screened using tests like the EDTA-imipenem microbiological assay or commercial strips (e.g., Etest with EDTA) [3].

Pharmacological and Clinical Context

  • Mechanism of Action: Both sulopenem and meropenem are β-lactam antibiotics. They exert a bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), inhibiting the cross-linking of peptidoglycan in the bacterial cell wall [2] [5].
  • Pharmacodynamics: The antibacterial activity of both drugs is best correlated with the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) [2] [6]. For carbapenems, a target of 40% fT>MIC is often sought, though higher targets may be needed in critically ill patients [6].
  • Clinical Trial Outcomes (Sulopenem): In phase III clinical trials for complicated urinary tract infections (cUTIs), intravenous sulopenem followed by an oral prodrug was compared to ertapenem. While no difference was noted at the end of therapy, the sulopenem regimen did not meet non-inferiority at the test-of-cure visit, partly due to a higher rate of asymptomatic bacteriuria [2].

Key Implications for Research and Development

  • Strategic Positioning of Sulopenem: Its primary advantage lies in the availability of both intravenous and oral formulations (the latter as a prodrug, sulopenem etzadroxil, combined with probenecid) [2] [4]. This makes it a promising candidate for step-down therapy in the hospital setting and for outpatient treatment of infections caused by multidrug-resistant organisms, especially against pathogens resistant to fluoroquinolones and other oral agents [2] [1].
  • Spectrum Considerations: While slightly less potent than meropenem against many Gram-negatives, sulopenem's balanced spectrum, which includes better activity against some Gram-positives and anaerobes, could be beneficial in polymicrobial infections [2].
  • Cross-Resistance: The established cross-resistance with carbapenems means sulopenem is not a solution for infections caused by carbapenem-resistant Enterobacterales (CRE) [2] [1]. Its activity is significantly compromised by the same resistance mechanisms that affect meropenem [4].

References

Sulopenem vs imipenem anaerobic bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Antianaerobic Activity Comparison

Table 1: In Vitro Activity of Sulopenem and Imipenem Against Anaerobic Bacteria (MIC in μg/mL) [1] [2]

Organism (Number of strains tested) Drug MIC₅₀ MIC₉₀
All Anaerobes (431 isolates) Sulopenem 0.25 1.0
Imipenem 0.06 1.0
Bacteroides fragilis (49) Sulopenem 0.125 0.5
Imipenem 0.125 0.25
Bacteroides thetaiotaomicron (10) Sulopenem 0.25 0.5
Imipenem 0.25 0.25
Bacteroides ovatus (10) Sulopenem 0.25 0.5
Imipenem 0.125 0.25
Bacteroides vulgatus (10) Sulopenem 0.5 1.0
Imipenem 0.5 0.5
Bacteroides distasonis (11) Sulopenem 0.5 1.0
Imipenem 0.5 1.0
Prevotella/Porphyromonas spp. (100) Sulopenem 0.06 0.25
Imipenem 0.03 0.125

Key to MIC values: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the organisms, respectively. A lower MIC indicates greater potency.

Experimental Methodology

The data in Table 1 was generated using a standardized agar dilution method, which is a reference technique for antimicrobial susceptibility testing of anaerobic bacteria [2].

  • Procedure Overview: Antibiotics are incorporated into serial two-fold dilutions in agar plates. A standardized inoculum of each bacterial isolate is then spotted onto the plates. After anaerobic incubation, the MIC is determined as the lowest concentration of antibiotic that prevents visible growth.
  • Specifics from the Study: The testing was performed according to Clinical and Laboratory Standards Institute (CLSI) recommendations using brucella agar supplemented with 5% sterile laked sheep blood [2]. Quality control strains were included in each test run to ensure accuracy.

Drug Profiles & Mechanisms

While both are beta-lactam antibiotics, sulopenem and imipenem have distinct structural and pharmacological characteristics.

Table 2: Key Drug Characteristics

Feature Sulopenem Imipenem
Classification Penem (thiopenem) Carbapenem
Core Structure Beta-lactam ring fused with a thiazoline ring (sulfur at position 1) [3] [4] Beta-lactam ring fused with a pyrroline ring (carbon at position 1) [3]
Administration Oral prodrug (sulopenem etzadroxil) and intravenous formulations [2] [4] Intravenous only (co-administered with cilastatin) [5] [6]
Status Received FDA approval for uUTIs; phase 3 studies for other indications [7] FDA-approved since 1985 [5]
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [3] Inhibition of bacterial cell wall synthesis by binding to PBPs (e.g., PBP-2, PBP-1a, PBP-1b) [5] [6]
Stability to DHP-I* Stable (does not require a co-administered inhibitor) [4] Rapidly hydrolyzed (requires co-administration with cilastatin) [5] [6]

*DHP-I: Renal dehydropeptidase-I.

The following diagram illustrates the core mechanistic pathway shared by both drugs, as well as the key pharmacological difference for imipenem.

antibiotic_mechanism start Sulopenem / Imipenem mech Binds to Penicillin- Binding Proteins (PBPs) start->mech effect Inhibits Cell Wall Synthesis (Transpeptidation) mech->effect outcome Bacterial Cell Lysis and Death effect->outcome imipenem_note Imipenem is hydrolyzed by renal DHP-I enzyme cilastatin Cilastatin co-administered to inhibit DHP-I imipenem_note->cilastatin

Interpretation & Clinical Relevance

  • Potency Against Anaerobes: Both drugs demonstrate excellent in vitro activity against a broad range of anaerobic bacteria, including the often-resistant Bacteroides fragilis group [1] [2]. While the study shows imipenem has slightly lower MICs (indicating greater potency) for some species, the clinical significance of this difference may be minimal as both MIC90s are well below established breakpoints for susceptibility.
  • Therapeutic Implications: The most significant difference is their administration route. Imipenem/cilastatin is a well-established option for severe inpatient infections requiring IV therapy [5]. Sulopenem, with its oral prodrug formulation, represents a promising advance for treating resistant infections in the outpatient setting, potentially avoiding hospital stays or IV lines [4] [7].

References

Sulopenem efficacy fluoroquinolone-resistant pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Against Fluoroquinolone-Resistant Pathogens

The table below summarizes key efficacy outcomes for sulopenem and its comparators from pivotal clinical trials.

Infection Type & Population Intervention (Duration) Comparator (Duration) Primary Endpoint & Timing Efficacy Outcome (Overall Success%) Source / Citation

| Uncomplicated UTI (uUTI) Patients with ciprofloxacin- non-susceptible (NS) pathogens | Sulopenem etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | 62.6% vs. 36.0% (Difference: 26.6%; 95% CI: 15.1 to 7.4; P<0.001) | [1] | | Uncomplicated UTI (uUTI) Patients with ciprofloxacin- susceptible (S) pathogens | Sulopenem etzadroxil/probenecid (5 days) | Ciprofloxacin (3 days) | Clinical + microbiologic response at Day 12 | 66.8% vs. 78.6% (Difference: -11.8%; 95% CI: -18.0 to -5.6) | [1] | | Complicated UTI (cUTI) Overall microbiologic MITT population | IV Sulopenem → Oral Sulopenem (7-10 days total) | IV Ertapenem → Oral Ciprofloxacin (7-10 days total) | Clinical cure + microbiologic eradication at Day 21 | 67.8% vs. 73.9% (Difference: -6.1%; 95% CI: -12.0 to -0.1) | [2] | | In Vitro Activity Contemporary Enterobacterales isolates | N/A (Sulopenem MIC50/90) | N/A (Ciprofloxacin MIC) | Minimum Inhibitory Concentration (MIC) | 0.03/0.25 mg/L (Sulopenem) vs. ≥2 mg/L (defining CIP-NS) | [3] [1] |

Patients in the comparator group received oral ciprofloxacin if the baseline pathogen was susceptible; otherwise, they received amoxicillin-clavulanate [2].

Experimental Protocol Details

The efficacy data in the table above comes from rigorous clinical trials. Here are the key methodological details:

  • Trial Design: The uUTI study was a phase 3, prospective, randomized, multicenter, double-blind, double-dummy trial [1].
  • Patient Population: The trial enrolled adult women with uUTI, defined by a positive urinalysis and at least two symptoms (e.g., dysuria, frequency). The primary efficacy was analyzed in the microbiologic modified intent-to-treat (mMITT) population, which included patients with baseline urine cultures positive for a qualifying uropathogen (≥10⁵ CFU/mL) [1].
  • Interventions and Blinding: Patients were randomized to receive either oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days or oral ciprofloxacin (250 mg) twice daily for 3 days. The use of a "double-dummy" design ensured that all patients received both active drug and placebo, maintaining the blind [1].
  • Primary Endpoint: The primary outcome was "overall success" at the test-of-cure visit (Day 12), which was a composite of both clinical response (resolution of symptoms with no new ones) and microbiologic eradication (reduction of the baseline uropathogen to <10³ CFU/mL in urine) [1].
  • Statistical Analysis: The study had a pre-specified hierarchical testing strategy. Superiority of sulopenem was tested in the ciprofloxacin-non-susceptible (mMITT-R) population, while non-inferiority was tested in the ciprofloxacin-susceptible (mMITT-S) population [1].

In Vitro Susceptibility Profile

Supporting the clinical findings, in vitro studies confirm sulopenem's potent activity against resistant pathogens:

  • Sulopenem demonstrated low Minimum Inhibitory Concentrations (MIC50/90) against a contemporary collection of Enterobacterales isolates (0.03/0.25 mg/L), indicating high potency [3].
  • This activity was conserved against resistant phenotypes, including ESBL-producing *E. coli* and K. pneumoniae, as well as isolates resistant to other oral agents like ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole [3].

Clinical Trial Workflow and Analysis Logic

The diagram below illustrates the design and primary analysis pathway of the key phase 3 uUTI trial that demonstrated sulopenem's efficacy.

G Start Women with uUTI Enrolled & Randomized ITT Intent-to-Treat (ITT) Population Start->ITT Safety Safety Population Start->Safety MITT Microbiologic MITT (mMITT) Population ITT->MITT Has qualifying uropathogen Stratify Stratification by Baseline Pathogen Susceptibility MITT->Stratify ResistantPath Ciprofloxacin- NON-SUSCEPTIBLE Population (mMITT-R) Stratify->ResistantPath SusceptiblePath Ciprofloxacin- SUSCEPTIBLE Population (mMITT-S) Stratify->SusceptiblePath Superiority Primary Analysis: Test for SUPERIORITY ResistantPath->Superiority NonInferiority Primary Analysis: Test for NON-INFERIORITY SusceptiblePath->NonInferiority ResultSuperior Result: Superior (62.6% vs 36.0%) Superiority->ResultSuperior ResultNonInferior Result: Not Non-Inferior (66.8% vs 78.6%) NonInferiority->ResultNonInferior End Trial Endpoint: Overall Success at Day 12 (Clinical + Microbiologic) ResultSuperior->End ResultNonInferior->End

Key Conclusions for Drug Development

  • Targeted Indication is Crucial: Sulopenem's primary value resides in treating uUTIs caused by documented or suspected fluoroquinolone-non-susceptible pathogens.
  • Stewardship and Empirical Use: In populations with high rates of fluoroquinolone susceptibility, ciprofloxacin may retain a efficacy advantage, partly due to lower post-treatment asymptomatic bacteriuria with fluoroquinolones [1] [2]. This highlights the importance of diagnostic stewardship and susceptibility testing.
  • Safety Profile: Across trials, diarrhea was the most common adverse event associated with sulopenem, occurring more frequently than with ciprofloxacin or amoxicillin-clavulanate [1] [4].

References

Sulopenem Phase 3 Clinical Trial Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Trial Name / Indication Comparator Primary Endpoint & Population Efficacy Results Safety Findings

| REASSURE (uUTI) [1] [2] [3] | Oral amoxicillin/clavulanate (Augmentin) | Overall success (clinical cure + microbiologic eradication) at Test-of-Cure (TOC) in micro-MITT population [1]. | • Non-inferiority Met: 60.9% vs 55.6% (Δ 5.4%, 95% CI: -0.8 to 11.5) [2] [3]. • Superiority in Susceptible Subgroup: 61.7% vs 55.0% (Δ 6.7%, 95% CI: 0.3 to 13.0) [1]. | Diarrhea (8.1% vs 4.1%), nausea (4.3% vs 2.9%), and headache (2.2% vs 1.5%) were more frequent with sulopenem [2] [3]. | | cUTI/Pyelonephritis Trial [4] | IV ertapenem → oral ciprofloxacin or amoxicillin-clavulanate | Overall combined response (clinical + microbiologic) at TOC (day 21) in micro-MITT population [4]. | Non-inferiority Not Met: 67.8% vs 73.9% (Δ -6.1%, 95% CI: -12.0 to -0.1%) [4]. | Both IV and oral sulopenem were well-tolerated, with a safety profile comparable to the comparator [4]. | | cIAI Trial [5] | IV ertapenem → oral ciprofloxacin + metronidazole or amoxicillin-clavulanate | Clinical response at TOC (day 28) in MITT population [5]. | Non-inferiority Not Met: Per FDA primary endpoint definition [5]. | Both IV and oral formulations were well-tolerated [5]. |


Detailed Trial Designs and Methodologies

The following workflow illustrates the common design elements across the Phase 3 trials.

A Patient Population B Study Design A->B A1 • Adult women with uUTI (REASSURE) • Hospitalized adults with cUTI/AP • Adults with cIAI A->A1 C Intervention B->C B1 • Multicenter, randomized, double-blind (uUTI) • Prospective, randomized, active-controlled (cUTI, cIAI) B->B1 D Primary Endpoint C->D C1 • Oral sulopenem/probenecid vs. oral comparator (uUTI) • IV sulopenem → oral step-down vs. IV ertapenem → oral step-down (cUTI, cIAI) C->C1 D1 • Overall success (clinical + microbiologic) at Test-of-Cure (TOC) visit D->D1

  • Patient Populations:

    • uUTI (REASSURE): The trial enrolled 2,222 adult women with uncomplicated UTIs [1] [3]. The primary efficacy population was the microbiologic-modified intent-to-treat (m-MITT) population, which included patients with a confirmed Enterobacterales uropathogen [3].
    • cUTI: This trial involved 1,392 treated adults with complicated UTIs or acute pyelonephritis. The primary efficacy analysis was performed on 884 patients who had a positive baseline urine culture (m-MITT population) [4].
    • cIAI: This study randomized 668 adults who received at least one dose of the study drug for complicated intra-abdominal infections. The modified intent-to-treat (MITT) population, which included patients with adequate baseline infection evidence, was used for the primary efficacy analysis [5].
  • Interventions and Comparators:

    • In the uUTI trial, patients received 5 days of either oral sulopenem etzadroxil/probenecid or oral amoxicillin/clavulanate, twice daily [1] [3].
    • In the cUTI and cIAI trials, a sequential IV-to-oral therapy design was used. The experimental arm received IV sulopenem followed by oral sulopenem etzadroxil/probenecid. The control arm received IV ertapenem followed by an appropriate oral step-down therapy (ciprofloxacin or amoxicillin-clavulanate for cUTI; ciprofloxacin plus metronidazole or amoxicillin-clavulanate for cIAI) [4] [5].
  • Primary Endpoints: All three trials used a test-of-cure (TOC) visit several days after treatment completion to assess the primary outcome. For uUTI and cUTI, this was a composite of clinical cure and microbiologic eradication [1] [4] [3].

Analysis of Sulopenem's Profile and Resistance Context

Sulopenem is a novel penem antibiotic that combines a β-lactam ring with a thiazoline ring [6]. Its mechanism of action, illustrated below, involves inhibiting bacterial cell wall synthesis.

A Sulopenem enters bacterial cell B Binds to Penicillin- Binding Proteins (PBPs) A->B C Inhibits cross-linking of peptidoglycan B->C D Cell wall synthesis is disrupted C->D E Bacterial cell lysis and death D->E

This mechanism provides stability against many β-lactamases, offering a potential treatment option for infections caused by multidrug-resistant pathogens [7] [6]. In the REASSURE trial, 9.2% of patients in the primary population had a baseline pathogen resistant to three or more antibiotic classes, highlighting the clinical need sulopenem addresses [1].

The mixed trial results underline its specific therapeutic niche:

  • Promise in uUTI: The successful uUTI trial led to the FDA approval of oral sulopenem (ORLYNVAH) in October 2024 for treating uUTIs in adult women with limited or no alternative oral options [1] [8].
  • Challenges in cUTI/cIAI: The failure to meet non-inferiority in cUTI and cIAI suggests that while sulopenem is active, the specific trial regimens may not have been optimal against the broad spectrum of severe infections when compared to potent alternatives like ertapenem.

Conclusion and Key Takeaways

  • Proven Efficacy in uUTI: Sulopenem is a valuable new oral option for uUTIs, demonstrating non-inferiority to amoxicillin/clavulanate and even superiority in the susceptible population [1] [3].
  • Specific Niche: Its primary role is in treating uUTIs caused by designated susceptible microorganisms in adult women who have limited or no alternative oral antibacterial treatment options, particularly in the face of rising multidrug resistance [1] [9].
  • Distinct Formulation Advantage: The availability of both IV and oral formulations is a key differentiator, facilitating early hospital discharge and supporting antimicrobial stewardship through seamless step-down therapy [7].

References

Sulopenem test-of-cure microbiological eradication

Author: Smolecule Technical Support Team. Date: February 2026

Microbiological Eradication in Clinical Trials

Trial / Population Intervention Comparator Microbiological Success Key Findings

| REASSURE (uUTI) [1] | Oral Sulopenem/Probenecid | Oral Augmentin | 75.2% | • Statistically superior microbiological success vs. Augmentin (66.7%) • Primary endpoint (overall response) also demonstrated superiority | | Phase 3 (uUTI) - Non-Susceptible Pathogens [2] | Oral Sulopenem | Ciprofloxacin | Significant Superiority | • Demonstrated 26.6% treatment difference in efficacy (composite endpoint) in pathogens non-susceptible to ciprofloxacin • Superior clinical response (83% vs. 62.6%) at Day 12 | | Phase 3 (uUTI) - Overall [2] | Oral Sulopenem | Ciprofloxacin | Higher ASB Rate | • Microbiological outcome differed due to higher Asymptomatic Bacteriuria (ASB) with sulopenem (15.2% vs 7.8%) at Day 12 • Clinical outcomes were equivalent and durable at Day 28 | | SURE-2 (cUTI) [3] | IV → Oral Sulopenem | IV Ertapenem → Oral Comparator | Not Non-Inferior | • Non-inferiority not met for primary composite endpoint • Difference driven by higher asymptomatic bacteriuria rate in sulopenem arm; clinical responses were comparable at other time points |

Experimental Protocol Details

The data in the table above was generated under rigorous clinical trial conditions. Here are the methodologies for the key studies cited.

  • REASSURE Trial Design [1]: This was a Phase 3, randomized, double-blind, double-dummy study conducted under an FDA Special Protocol Assessment (SPA).

    • Participants: Adult women with uncomplicated UTIs (uUTIs).
    • Intervention: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.
    • Comparator: Oral amoxicillin/clavulanate (Augmentin; 875 mg/125 mg) twice daily for 5 days.
    • Primary Endpoint: Overall response (combined clinical cure and microbiologic eradication) at the Test-of-Cure (TOC) visit (Day 12) in the microbiological-modified Intent-to-Treat susceptible (m-MITTS) population.
    • Microbiological Success Definition: Eradication of the qualifying uropathogen to <10^3 CFU/mL at the TOC visit.
  • Earlier Phase 3 Trial vs. Ciprofloxacin [2]: This was a Phase 3 double-blind study.

    • Participants: Adult women with uncomplicated UTIs (uUTIs).
    • Intervention: A 5-day course of oral sulopenem.
    • Comparator: A 3-day regimen of ciprofloxacin.
    • Primary Endpoint: A composite of clinical symptom resolution and microbiological eradication at the TOC visit (Day 12).
    • Microbiological Analysis: The primary endpoint was evaluated in the microbiological intent-to-treat (micro-ITT) population, which required a baseline pathogen of at least 10^5 CFU/mL.

Mechanism of Action and Trial Workflow

The efficacy of sulopenem is rooted in its mechanism of action, which is consistent with other β-lactam antibiotics. The following diagram illustrates the drug's pathway for eradicating bacteria and the subsequent evaluation in clinical trials.

cluster_0 Clinical Trial Evaluation A Sulopenem Administration (Oral Prodrug: Sulopenem etzadroxil) B Hydrolysis in Intestines (Active Sulopenem Released) A->B C Distribution to Target Tissues (e.g., Urinary Tract) B->C D Penetration of Bacterial Cell Wall (via Outer Membrane Proteins) C->D E Inhibition of Penicillin-Binding Proteins (PBPs) D->E F Disruption of Peptidoglycan Synthesis E->F G Impaired Cell Wall Cross-Linking F->G H Bacterial Cell Lysis and Death G->H I Microbiological Eradication (Pathogen <10³ CFU/mL at TOC Visit) H->I J Baseline Urine Culture (Pathogen ≥10⁵ CFU/mL) K Randomization & Treatment J->K L Test-of-Cure (TOC) Visit (Day 12-21) K->L M Microbiological Outcome (Eradication vs. Persistence) L->M

Interpretation of Findings and Key Considerations

When interpreting these results, researchers should consider several nuanced factors:

  • Asymptomatic Bacteriuria (ASB) Impact: The higher rate of ASB in some sulopenem trials [2] [3] is noted in the data. Some analyses suggest this may reflect restoration of normal urogenital flora rather than true infection persistence, as clinical outcomes remained durable in follow-up [2].
  • Resistance Profile Advantage: A critical finding from the trials is sulopenem's low potential for inducing resistance. One study observed that 41.7% of pathogens initially susceptible to ciprofloxacin developed resistance post-treatment, whereas the minimum inhibitory concentration (MIC) distribution for sulopenem remained stable [2].
  • Potency Against Resistant Phenotypes: In vitro studies confirm that sulopenem retains potent activity against uropathogens resistant to other oral antibiotics, including ESBL-producing E. coli and *K. pneumoniae*, as well as isolates non-susceptible to ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole [4] [5].

Future Research and Regulatory Context

  • Regulatory Status: Iterum Therapeutics resubmitted its New Drug Application (NDA) for oral sulopenem in Q2 2024, with an FDA decision expected in Q4 2024 [1] [6].
  • Antibiotic Stewardship: Experts emphasize that the role of sulopenem, if approved, should be guided strongly by antibiotic stewardship principles. Its optimal use is likely for confirmed multidrug-resistant UTIs, particularly when susceptibility testing indicates resistance to first-line oral agents [4] [6].

References

Comparative Safety Profile: Adverse Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common adverse reactions (≥2%) from pooled clinical trials in patients with uncomplicated urinary tract infections (uUTI), comparing Sulopenem with other common oral antibiotics [1].

Adverse Reaction Sulopenem (N=1932) Amoxicillin/Clavulanate (N=1107) Ciprofloxacin (N=822)
Diarrhea 10% (194) 4% (45) 3% (21)
Nausea 4% (80) 3% (32) 4% (30)
Vulvovaginal mycotic infection 2% (46) 1% (13) 1% (7)
Headache 2% (42) 2% (17) 2% (18)
Vomiting 2% (29) 0.4% (4) 1% (11)

Additional safety insights from the clinical program show [1]:

  • Low Discontinuation: Only 1% (21/1932) of patients discontinued treatment due to an adverse reaction. The most common reasons were nausea (0.3%) and diarrhea (0.3%).
  • Serious Adverse Reactions: A very small proportion (0.3% or 6/1932) of patients experienced serious adverse reactions.

Experimental Protocols & Trial Data

The safety and efficacy data for Sulopenem are primarily derived from two pivotal Phase 3 clinical trials.

SURE 1 Trial (NCT03366207) Design & Findings [2]
  • Objective: To evaluate the efficacy and safety of oral sulopenem versus ciprofloxacin in adult women with uUTI.
  • Methodology: A randomized, multicenter trial where 1671 patients were assigned 1:1 to receive either oral sulopenem or ciprofloxacin.
  • Safety Findings: The trial established that sulopenem was generally well-tolerated. It demonstrated superiority over ciprofloxacin in treating fluoroquinolone-resistant infections and non-inferiority in quinolone-susceptible cases.
REASSURE Trial (NCT05584657) Design & Findings [2] [3]
  • Objective: To confirm the efficacy and safety of oral sulopenem versus amoxicillin/clavulanate (Augmentin) in adult women with uUTI.
  • Methodology: A Phase 3, randomized, double-blind, double-dummy study under an FDA Special Protocol Assessment (SPA). It enrolled 2222 patients randomized 1:1 to receive either oral sulopenem or amoxicillin/clavulanate twice daily for 5 days.
  • Safety Findings: Both treatments were well-tolerated. Discontinuations due to adverse events were less than 1% in both groups. No serious adverse events were reported in the sulopenem arm, while five occurred in the amoxicillin/clavulanate arm (none deemed drug-related). No new safety signals for sulopenem were identified [3].

Safety Data and Development Workflow

The diagram below illustrates the pathway of Sulopenem's clinical development and the integrated process for safety data collection and analysis that supports its known safety profile.

cluster_clinical Clinical Development & Safety Assessment SP Sulopenem Program P3_1 Phase 3 Trial SURE 1 SP->P3_1 P3_2 Phase 3 Trial REASSURE SP->P3_2 FDA FDA Review & Approval (2024) P3_1->FDA NDA Submission AE Adverse Event (AE) Collection P3_1->AE P3_2->FDA NDA Resubmission P3_2->AE CP Commercial Product ORLYNVAH FDA->CP SA Safety Analysis SA->CP Informs Label SOC System Organ Class (SOC) Categorization AE->SOC COMP Comparative Analysis vs. Control SOC->COMP COMP->SA

Key Safety Conclusions for Professionals

For researchers and drug development professionals, the data indicates:

  • Manageable Safety Profile: Sulopenem's adverse effects are consistent with the β-lactam antibiotic class [3]. The most frequent adverse reactions are gastrointestinal, but these infrequently lead to treatment discontinuation [1].
  • Favorable Discontinuation Rate: The 1% discontinuation rate due to adverse events is low, suggesting good tolerability in the target patient population [1].
  • Established Non-Inferiority: Sulopenem has demonstrated statistical non-inferiority to amoxicillin/clavulanate and, in specific resistant infections, superiority to ciprofloxacin, positioning it as a viable oral treatment option in an era of growing antibiotic resistance [2] [3].

References

Susceptibility Profile Against β-Lactamase Producers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the activity of sulopenem and other oral penems against a wide range of β-lactamase-producing Escherichia coli, both alone and in combination with β-lactamase inhibitors [1].

Minimum Inhibitory Concentrations (MIC, µg/mL) of Oral Penems Against Recombinant E. coli Strains [1]

Strain (β-Lactamase Produced) β-Lactamase Spectrum Ambler Class TEB TEB-AVI TEB-TAN FPN FPN-AVI FPN-TAN SPN SPN-AVI SPN-TAN
E. coli (none) ≤0.25 ≤0.125 ≤0.125 1 1 1 ≤0.25 ≤0.125 ≤0.125
E. coli TEM-1 Narrow A ≤0.25 ≤0.125 ≤0.125 1 1 1 ≤0.25 ≤0.125 ≤0.125
E. coli SHV-1 Narrow A ≤0.25 ≤0.125 ≤0.125 2 1 1 ≤0.25 ≤0.125 ≤0.125
E. coli CTX-M-15 ESBL A 0.5 ≤0.125 ≤0.125 8 1 1 1 ≤0.125 ≤0.125
E. coli KPC-3 Carbapenemase A 8 0.25 0.5 >32 2 2 8 0.25 0.5
E. coli NDM-1 Carbapenemase B 16 16 0.5 >32 >32 2 16 16 1

Abbreviations: TEB (tebipenem), FPN (faropenem), SPN (sulopenem), AVI (avibactam), TAN (taniborbactam), ESBL (Extended-Spectrum Beta-Lactamase).

The data reveals several key findings for researchers:

  • Potent activity against ESBLs: Sulopenem maintains low MIC values (e.g., 1 µg/mL for CTX-M-15) against common ESBLs, similar to tebipenem and outperforming faropenem (8 µg/mL) [1].
  • Restoration of susceptibility with novel inhibitors: Resistance in Class A (KPC) and Class B (NDM) carbapenemase producers can be overcome by combining sulopenem with taniborbactam, a broad-spectrum inhibitor active against metallo-β-lactamases [1].
  • Spectrum comparable to IV carbapenems: The study notes that tebipenem and sulopenem exhibit a similar spectrum of activity compared to intravenous carbapenems [1].

Experimental Insights and Clinical Context

Detailed Experimental Methodology

The susceptibility data in the table above was generated using a standardized broth microdilution (BMD) method, the reference standard for antimicrobial susceptibility testing (AST) [1] [2]. The core protocol involved:

  • Strain Engineering: A diverse panel of clinically relevant β-lactamase genes (e.g., CTX-M-15, KPC-3, NDM-1) was cloned into a common E. coli host strain to create an isogenic set of recombinant strains. This controls for genetic background and isolates the impact of individual enzymes [1].
  • Susceptibility Testing: MICs were determined using the BMD method in line with Clinical and Laboratory Standards Institute (CLSI) guidelines. Test compounds included antibiotics alone and in fixed combinations with inhibitors like avibactam and taniborbactam [1].
  • Quality Control: The process included control strains like E. coli ATCC 25922 to ensure the accuracy and reproducibility of the MIC measurements [1].
Mechanism of Action and Basis for Synergy

Sulopenem is a thiopenem β-lactam antibiotic that exerts its bactericidal effect by irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis [3] [4]. Its structure provides enhanced stability against many β-lactamases [4] [5].

Research on Mycobacterium abscessus has provided a biochemical rationale for sulopenem's synergy in combination regimens. Mass spectrometry studies demonstrated that sulopenem covalently binds to multiple L,D-transpeptidases (LdtMab2, LdtMab3, LdtMab4) and D,D-carboxypeptidase (DDC). When combined with cefuroxime (which binds to LdtMab2 and PBP B), this dual β-lactam approach simultaneously inactivates several key enzymes in the peptidoglycan synthesis pathway, leading to enhanced bacterial killing [4]. The diagram below illustrates this synergistic mechanism.

G Start Dual β-Lactam Combination (Sulopenem + Cefuroxime) A Sulopenem binds to: - LdtMab2, LdtMab3, LdtMab4 - D,D-Carboxypeptidase (DDC) - PBP B Start->A B Cefuroxime binds to: - LdtMab2 - PBP B Start->B C Simultaneous Inhibition of Multiple Essential Enzymes A->C B->C D Disruption of Peptidoglycan Cross-Linking & Synthesis C->D E Enhanced Bacterial Killing (Synergistic Effect) D->E

Clinical Trial Outcomes and FDA Approval
  • Complicated UTIs (cUTI): A phase 3 trial compared IV sulopenem followed by oral sulopenem etzadroxil/probenecid to IV ertapenem followed by oral step-down therapy. While sulopenem was not proven non-inferior to the comparator regimen (67.8% vs 73.9% overall response), the difference was largely attributed to a lower rate of asymptomatic bacteriuria clearance in the sulopenem group. Both formulations were well-tolerated [6].
  • Uncomplicated UTIs (uUTI): Based on clinical data, the FDA approved sulopenem etzadroxil and probenecid in October 2024 for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women [7]. Probenecid is co-administered to reduce renal clearance and improve bioavailability [4] [7].

Key Takeaways for Researchers

  • Promising Oral Option: Sulopenem's oral formulation offers a significant advantage for outpatient step-down therapy against ESBL-producing pathogens, potentially reducing hospital stays [1] [5].
  • Strategic Combinations Are Key: Its activity can be extended to include carbapenem-resistant strains, especially MBL producers, when used in combination with broad-spectrum β-lactamase inhibitors like taniborbactam [1].
  • Targets Multiple Enzymes: The synergistic effect of sulopenem with other β-lactams is mechanistically grounded in its ability to simultaneously inhibit multiple enzymes (Ldts and PBPs) involved in cell wall biosynthesis [4].

References

Sulopenem vs other carbapenems Gram-positive coverage

Author: Smolecule Technical Support Team. Date: February 2026

Gram-Positive Coverage Comparison

Pathogen Sulopenem Tebipenem Ertapenem Meropenem Imipenem
MSSA (Methicillin-Susceptible S. aureus) Greater than meropenem and ertapenem [1] MIC₉₀: 0.025 - 0.125 mg/L [2] Less than sulopenem [1] Less than sulopenem [1] Information Missing
MRSA (Methicillin-Resistant S. aureus) Not active (Altered PBPs) [1] MIC₉₀: 12.5 - 16 mg/L (Not active) [2] Information Missing Information Missing Information Missing
S. pneumoniae Similar to carbapenems [1] Active [2] Information Missing Information Missing Information Missing
S. pyogenes Similar to carbapenems [1] MIC₉₀: ≤0.006 - ≤0.125 mg/L [2] Information Missing Information Missing Information Missing
Enterococcus faecalis Greater than meropenem and ertapenem [1] Lack of activity [2] Less than sulopenem [1] Less than sulopenem [1] Information Missing
Enterococcus faecium Information Missing Lack of activity [2] Information Missing Information Missing Information Missing
Listeria monocytogenes Greater than meropenem and ertapenem [1] Information Missing Less than sulopenem [1] Less than sulopenem [1] Information Missing

Mechanism of Action and Resistance

Sulopenem, like other β-lactams, is a time-dependent bactericidal agent that inhibits bacterial cell wall synthesis [3]. Its efficacy is best predicted by the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (%fT>MIC) of the pathogen [1] [3].

  • Binding to Penicillin-Binding Proteins (PBPs): Sulopenem's β-lactam ring alkylates the serine residues of PBPs, inhibiting peptidoglycan cross-linking [1]. In E. coli, it shows high affinity for PBP2, followed by PBP1A and PBP1B [3].
  • Mechanisms of Resistance: The activity of sulopenem and other penems can be compromised by several mechanisms [1]:
    • Alterations in PBPs (e.g., expression of PBP2a in MRSA)
    • Expression of carbapenemases (e.g., KPC, NDM, OXA-48)
    • Reduced expression of outer membrane porins
    • Activation of efflux pumps (e.g., MexAB-OprM in P. aeruginosa)

The following diagram illustrates sulopenem's mechanism of action and primary resistance pathways.

A Sulopenem enters bacterial cell B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inhibits peptidoglycan cross-linking B->C D Bacterial cell lysis and death C->D R1 Altered PBPs (e.g., MRSA) R1->B Prevents        Binding R2 Carbapenemase production (e.g., KPC, NDM) R2->A Enzymatic        Inactivation R3 Efflux pumps (e.g., MexAB-OprM) R3->A Pumps drug        out R4 Porin loss R4->A Reduces        uptake

Key Experimental Data & Protocols

The comparative data primarily come from standardized antimicrobial susceptibility testing methods.

  • Broth Microdilution for Aerobes: This CLSI-reference method was used to generate MIC data for Enterobacterales and other aerobes [4]. Briefly, bacteria are exposed to serial dilutions of the antibiotic in a liquid medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth after incubation [4].
  • Agar Dilution for Anaerobes: For anaerobic bacteria, the CLSI-reference agar dilution method is used. Antibiotic is incorporated into Brucella agar plates, which are inoculated and incubated in an anaerobic atmosphere [4].

Research Implications

For researchers and drug developers, the data indicates:

  • Therapeutic Niche: Sulopenem's development with both IV and oral formulations positions it as a potential option for outpatient step-down therapy for infections caused by resistant Gram-positive organisms like MSSA and ESBL-producing Enterobacterales, filling a critical gap [1] [2].
  • Stewardship Considerations: The lack of activity against MRSA and variable activity against Enterococci means susceptibility testing and stewardship guidelines will be crucial for its appropriate use, ensuring it is reserved for pathogens where it demonstrates superior activity [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

349.01123610 g/mol

Monoisotopic Mass

349.01123610 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XX514BJ1XW

Pharmacology

Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

Wikipedia

Sulopenem

Dates

Last modified: 04-14-2024
1: Kosowska-Shick K, Ednie LM, McGhee P, Appelbaum PC. Comparative antipneumococcal activities of sulopenem and other drugs. Antimicrob Agents Chemother. 2009 Jun;53(6):2239-47. doi: 10.1128/AAC.01531-08. PubMed PMID: 19307366; PubMed Central PMCID: PMC2687188.
2: Wujcik CE, Kadar EP. Reduction of in-source collision-induced dissociation and thermolysis of sulopenem prodrugs for quantitative liquid chromatography/electrospray ionization mass spectrometric analysis by promoting sodium adduct formation. Rapid Commun Mass Spectrom. 2008 Oct;22(20):3195-206. doi: 10.1002/rcm.3722. PubMed PMID: 18803331.
3: Ednie LM, Appelbaum PC. Antianaerobic activity of sulopenem compared to six other agents. Antimicrob Agents Chemother. 2009 May;53(5):2163-70. doi: 10.1128/AAC.01557-08. PubMed PMID: 19223615; PubMed Central PMCID: PMC2681565.
4: Yoshida T, Tateda E, Hiramatsu K, Yokota T. [In vitro antibacterial activity of a new parenteral penem, sulopenem]. Jpn J Antibiot. 1996 Apr;49(4):324-37. Japanese. PubMed PMID: 8786624.
5: Inoue E, Komoto E, Taniyama Y, Mitsuhashi S. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):338-51. Japanese. PubMed PMID: 8786625.
6: Nagashima M, Goto S, Yoshida T, Matsunaga T, Shimohira H, Ogawa M. [In vitro and in vivo activities of sulopenem compared with those of imipenem and cephalosporins]. Jpn J Antibiot. 1996 Apr;49(4):303-23. Japanese. PubMed PMID: 8786623.
7: Komoto A, Otsuki M, Nishino T. [In vitro and in vivo antibacterial activities of sulopenem, a new penem antibiotic]. Jpn J Antibiot. 1996 Apr;49(4):352-66. Japanese. Erratum in: Jpn J Antibiot 1996 May;49(5):508. PubMed PMID: 8786626.
8: Watanabe K, Kato N, Tanaka-Bandoh K, Tanaka Y, Kato H, Ueno K. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes]. Jpn J Antibiot. 1996 Apr;49(4):367-76. Japanese. PubMed PMID: 8786627.
9: Noey EL, Tibrewal N, Jiménez-Osés G, Osuna S, Park J, Bond CM, Cascio D, Liang J, Zhang X, Huisman GW, Tang Y, Houk KN. Origins of stereoselectivity in evolved ketoreductases. Proc Natl Acad Sci U S A. 2015 Dec 22;112(51):E7065-72. doi: 10.1073/pnas.1507910112. PubMed PMID: 26644568; PubMed Central PMCID: PMC4697376.
10: Turner B, Murch L. Interscience Conference on Antimicrobial Agents and Chemotherapy--49th annual meeting. Part 2. 12-15 September 2009, San Francisco, CA, USA. IDrugs. 2009 Nov;12(11):670-2. PubMed PMID: 19844847.
11: Osuna S, Jiménez-Osés G, Noey EL, Houk KN. Molecular dynamics explorations of active site structure in designed and evolved enzymes. Acc Chem Res. 2015 Apr 21;48(4):1080-9. doi: 10.1021/ar500452q. PubMed PMID: 25738880.
12: Kaczmarek FM, Dib-Hajj F, Shang W, Gootz TD. High-level carbapenem resistance in a Klebsiella pneumoniae clinical isolate is due to the combination of bla(ACT-1) beta-lactamase production, porin OmpK35/36 insertional inactivation, and down-regulation of the phosphate transport porin phoe. Antimicrob Agents Chemother. 2006 Oct;50(10):3396-406. PubMed PMID: 17005822; PubMed Central PMCID: PMC1610099.
13: Hujer KM, Hamza NS, Hujer AM, Perez F, Helfand MS, Bethel CR, Thomson JM, Anderson VE, Barlow M, Rice LB, Tenover FC, Bonomo RA. Identification of a new allelic variant of the Acinetobacter baumannii cephalosporinase, ADC-7 beta-lactamase: defining a unique family of class C enzymes. Antimicrob Agents Chemother. 2005 Jul;49(7):2941-8. PubMed PMID: 15980372; PubMed Central PMCID: PMC1168656.
14: Hamilton-Miller JM. Chemical and microbiologic aspects of penems, a distinct class of beta-lactams: focus on faropenem. Pharmacotherapy. 2003 Nov;23(11):1497-507. Review. PubMed PMID: 14620395.
15: Okamoto K, Gotoh N, Nishino T. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay. Antimicrob Agents Chemother. 2001 Jul;45(7):1964-71. PubMed PMID: 11408209; PubMed Central PMCID: PMC90586.
16: Minamimura M, Taniyama Y, Inoue E, Mitsuhashi S. In vitro antibacterial activity and beta-lactamase stability of CP-70,429 a new penem antibiotic. Antimicrob Agents Chemother. 1993 Jul;37(7):1547-51. PubMed PMID: 8363389; PubMed Central PMCID: PMC188011.

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